Eleven-Nineteen-Leukemia Protein IN-3
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H27N5O2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
5-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-6-oxophenanthridine-2-carboxamide |
InChI |
InChI=1S/C28H27N5O2/c1-17-6-5-13-33(17)16-26-30-23-11-10-19(15-24(23)31-26)29-27(34)18-9-12-25-22(14-18)20-7-3-4-8-21(20)28(35)32(25)2/h3-4,7-12,14-15,17H,5-6,13,16H2,1-2H3,(H,29,34)(H,30,31)/t17-/m0/s1 |
InChI Key |
CCTWWXZPDOYAIL-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C |
Canonical SMILES |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action: A Technical Guide to Eleven-Nineteen-Leukemia Protein IN-3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Eleven-Nineteen-Leukemia Protein IN-3 (IN-3), a potent and selective inhibitor of the Eleven-Nineteen-Leukemia (ENL) protein. This document provides a comprehensive overview of the signaling pathways affected by IN-3, detailed experimental protocols for its characterization, and a quantitative summary of its and other relevant ENL inhibitors' performance.
Core Mechanism of Action: Disrupting the Epigenetic Reader Function of ENL
This compound is an orally active small molecule that targets the YEATS domain of ENL. The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated lysine residues on histone tails, particularly on histone H3. This interaction is crucial for tethering the ENL protein and its associated transcriptional machinery to specific chromatin regions, thereby activating the expression of key oncogenes.
IN-3 functions as a competitive inhibitor, occupying the same binding pocket on the ENL YEATS domain that normally recognizes acetylated histones. By doing so, IN-3 effectively displaces ENL from chromatin. This disruption of ENL's reader function has significant downstream consequences for gene expression. The displacement of ENL leads to a reduction in the recruitment of RNA Polymerase II to the promoters of ENL target genes. Consequently, the transcription of critical oncogenes, such as MYC, HOXA9, and MEIS1, is suppressed.[1][2][3][4][5] This targeted suppression of the oncogenic gene expression program ultimately inhibits the proliferation of leukemia cells and induces their differentiation.[1][6]
Figure 1: Signaling pathway of ENL inhibition by IN-3.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound and other notable ENL/AF9 YEATS domain inhibitors.
| Compound | Target | IC50 (nM) | EC50 (nM) | Kd (nM) | Assay Type(s) | Reference(s) |
| This compound | ENL YEATS | 15.4 | - | - | Not Specified | [3] |
| SR-0813 | ENL YEATS | 25 | 205 | 30 | HTRF, CETSA, SPR | [4][5] |
| SR-0813 | AF9 YEATS | 311 | 76 | - | HTRF, CETSA | [5] |
| Compound 11 | ENL YEATS | 51 | - | - | AlphaScreen | [7] |
| Compound 24 | ENL YEATS | <100 | - | - | AlphaScreen | [7] |
| TDI-11055 | ENL/AF9 YEATS | Potent | - | - | Growth Inhibition, RNA-seq | [2][6] |
Key Experimental Protocols
The characterization of ENL inhibitors like IN-3 relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for two pivotal experiments.
Cellular Thermal Shift Assay (CETSA)
Purpose: To verify direct target engagement of the inhibitor with the ENL protein within a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human leukemia cell line (e.g., MV4;11, MOLM-13) to approximately 80-90% confluency.
-
Treat the cells with the ENL inhibitor (e.g., IN-3) at various concentrations or with a vehicle control (e.g., DMSO) for a specified incubation period (typically 1-4 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermocycler. This step induces denaturation and aggregation of proteins.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Data Analysis:
-
Plot the amount of soluble ENL protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A positive thermal shift (i.e., increased protein stability at higher temperatures) in the inhibitor-treated samples indicates direct binding of the inhibitor to the ENL protein. The half-maximal effective concentration (EC50) can be determined from dose-response curves at a fixed temperature.[4]
-
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
Purpose: To quantify the binding affinity and cellular permeability of an inhibitor to the ENL protein in living cells using bioluminescence resonance energy transfer (BRET).
Methodology:
-
Cell Line Preparation:
-
Assay Setup:
-
Plate the engineered cells in a multi-well plate (e.g., 96-well or 384-well).
-
Add a cell-permeable fluorescent tracer that specifically and reversibly binds to the ENL YEATS domain. This binding brings the tracer in close proximity to the NLuc, allowing for BRET to occur.[14]
-
-
Competitive Inhibition:
-
Introduce the test inhibitor (e.g., IN-3) at a range of concentrations to the cells.
-
The inhibitor will compete with the fluorescent tracer for binding to the NLuc-ENL fusion protein.
-
-
BRET Measurement:
-
Add the Nano-Glo® substrate to the cells. The NLuc enzyme will act on the substrate to produce a luminescent signal (donor emission).
-
If the fluorescent tracer is bound to the NLuc-ENL fusion protein, the energy from the luminescence will be transferred to the tracer, which will then emit light at a different wavelength (acceptor emission).
-
Measure both the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Displacement of the fluorescent tracer by the inhibitor will result in a decrease in the BRET signal.
-
Plot the BRET ratio as a function of the inhibitor concentration to generate a dose-response curve and determine the IC50 value, which reflects the potency of the inhibitor in a cellular environment.[12][15][16]
-
Figure 3: Logical relationship in the NanoBRET target engagement assay.
References
- 1. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promegaconnections.com [promegaconnections.com]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. promega.com [promega.com]
The Role of ENL YEATS Domain Inhibition in MLL-Rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis. A key dependency for the proliferation and survival of MLLr leukemia cells is the epigenetic reader protein ENL (Eleven-Nineteen Leukemia). The ENL protein contains a YEATS domain that recognizes acetylated and crotonylated lysine residues on histone tails, tethering transcription elongation machinery to chromatin and driving the expression of critical oncogenes such as HOXA9 and MYC. This dependency presents a compelling therapeutic target. This technical guide provides an in-depth overview of the function of ENL YEATS domain inhibitors in MLLr leukemia, summarizing key preclinical data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.
The ENL YEATS Domain: A Critical Node in MLL-Rearranged Leukemia
In MLLr leukemia, the N-terminus of the MLL protein is fused to one of over 80 different partner proteins, with ENL being a common partner.[1] These MLL fusion proteins are potent oncogenic drivers that recruit a variety of protein complexes to chromatin, leading to aberrant gene expression.[2] The wild-type ENL protein, and specifically its YEATS domain, has been identified as a critical co-factor for the maintenance of the leukemic state, even in MLLr leukemias where ENL is not the direct fusion partner.[3][4]
The ENL YEATS domain functions as a "reader" of histone acylations, specifically binding to acetylated and crotonylated lysine residues on histone H3.[5] This interaction is crucial for the recruitment of the Super Elongation Complex (SEC) and DOT1L to the promoters of MLL target genes.[5][6] The subsequent phosphorylation of RNA Polymerase II by the SEC and methylation of H3K79 by DOT1L leads to transcriptional elongation and robust expression of key leukemogenic genes, including HOXA9, MEIS1, and MYC.[4][7] Inhibition of the ENL YEATS domain disrupts this cascade, leading to the suppression of the oncogenic gene expression program and subsequent anti-leukemic effects.
Quantitative Data on ENL YEATS Domain Inhibitors
A number of small molecule inhibitors targeting the ENL YEATS domain have been developed and characterized. The following tables summarize the quantitative data for several key compounds in MLL-rearranged leukemia models.
Table 1: In Vitro Potency of ENL YEATS Domain Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Reference |
| SR-0813 | HTRF | ENL YEATS | 25 | 30 (SPR) | [4] |
| HTRF | AF9 YEATS | 311 | - | [4] | |
| CETSA (cellular) | ENL YEATS | 205 (EC50) | - | [4] | |
| CETSA (cellular) | AF9 YEATS | 76 (EC50) | - | [4] | |
| TDI-11055 | TR-FRET | ENL YEATS | 119 | 119 (ITC) | [8] |
| SGC-iMLLT | Biochemical | MLLT1/3-histone | 260 | 129 (MLLT1), 77 (MLLT3) | [9] |
| Compound 7 | AlphaScreen | ENL-acetyl-H3 | <100 | - | [10] |
| Inhibitor 13 | NanoBRET | NLuc-ENL YEATS | 4290 | - | [11] |
| SR-C-107 (R) | NanoBRET | NLuc-ENL YEATS | 590 | - | [11] |
Table 2: Cellular Activity of ENL YEATS Domain Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Inhibitor | Cell Line | MLL Fusion | Assay Duration | IC50 / CC50 (µM) | Reference |
| SR-0813 | MV4;11 | MLL-AF4 | ~2 weeks | Growth Inhibition | [4] |
| MOLM-13 | MLL-AF9 | ~2 weeks | Growth Inhibition | [4] | |
| OCI/AML-2 | MLL-AF6 | ~2 weeks | Growth Inhibition | [4] | |
| TDI-11055 | MV4;11 | MLL-AF4 | 8 days | 0.10 | [12] |
| MOLM-13 | MLL-AF9 | 8 days | - | [13] | |
| OCI-AML3 | NPM1c | 8 days | Growth Inhibition | [13] | |
| SGC-iMLLT | MLL-AF4 cell lines | MLL-AF4 | - | Growth Inhibition | [5] |
| Compound 7 | MV4;11 | MLL-AF4 | - | Growth Inhibition | [10] |
| MOLM-13 | MLL-AF9 | - | Growth Inhibition | [10] | |
| SR-C-107 (R) | MOLM-13 | MLL-AF9 | - | 1.25 ± 0.18 | [11] |
| MV4-11 | MLL-AF4 | - | 0.81 ± 0.15 | [11] |
Table 3: Effect of ENL YEATS Inhibitors on Key Target Gene Expression
| Inhibitor | Cell Line | Treatment | Target Gene | Change in Expression | Reference |
| SR-0813 | MV4;11 | 1 µM, 4h | HOXA9, MEIS1, MYC | Downregulation | [3][4] |
| MV4;11 | 1 µM, 4h | ITGAM (CD11b) | Upregulation | [4] | |
| TDI-11055 | MLLr primary AML samples | 1 µmol/L | MYC, HOXA9 | Downregulation | [14] |
| Compound 7 | MOLM-13 | - | HOXA9, MYC | Downregulation | [10] |
| SR-C-107 (R) | MOLM-13 & MV4-11 | 72h | HOXA9, HOXA10, MEIS1, MYB, MYC | Downregulation | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ENL in MLL-Rearranged Leukemia
The following diagram illustrates the central role of the ENL YEATS domain in driving oncogenic gene expression in MLL-rearranged leukemia.
Caption: ENL YEATS domain signaling in MLL-rearranged leukemia.
Experimental Workflow for Assessing ENL Inhibitor Efficacy
This diagram outlines a typical experimental workflow to evaluate the efficacy of a novel ENL YEATS domain inhibitor.
Caption: Experimental workflow for ENL inhibitor evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of ENL YEATS domain inhibitors. These protocols are based on standard practices and information available in the cited literature.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of ENL inhibitors on the viability of MLLr leukemia cell lines.[15][16][17][18][19]
Materials:
-
MLLr leukemia cell lines (e.g., MV4;11, MOLM-13)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
ENL YEATS domain inhibitor (e.g., SR-0813, TDI-11055)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed MLLr leukemia cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the ENL inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted inhibitor or DMSO vehicle to the respective wells.
-
Incubate the plates for the desired duration (e.g., 72 hours, 8 days).
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the DMSO-treated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for identifying the genomic binding sites of ENL and the effect of inhibitors on its chromatin occupancy.[20][21][22][23][24]
Materials:
-
MLLr leukemia cell lines
-
ENL YEATS domain inhibitor and DMSO
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer, ChIP dilution buffer, Wash buffers, Elution buffer
-
Anti-ENL antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Treat MLLr cells with the ENL inhibitor or DMSO for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the ENL-bound chromatin overnight at 4°C with an anti-ENL antibody.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.
-
Sequence the library and analyze the data to identify ENL binding peaks.
RNA Sequencing (RNA-seq)
This protocol is for analyzing the global gene expression changes induced by ENL inhibitors.[25][26][27][28]
Materials:
-
MLLr leukemia cell lines
-
ENL YEATS domain inhibitor and DMSO
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencer
Procedure:
-
Treat MLLr cells with the ENL inhibitor or DMSO for the desired time.
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA.
-
Prepare the RNA-seq library according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the library on a next-generation sequencer.
-
Analyze the sequencing data to identify differentially expressed genes between the inhibitor-treated and control samples.
Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct engagement of an inhibitor with the ENL protein in a cellular context.[8][9][11][14][29]
Materials:
-
MLLr leukemia cell lines
-
ENL YEATS domain inhibitor and DMSO
-
PBS
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermocycler
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-ENL antibody
Procedure:
-
Treat MLLr cells with the ENL inhibitor or DMSO for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble ENL protein at each temperature by SDS-PAGE and Western blotting using an anti-ENL antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol provides a quantitative method to measure compound binding to a target protein in live cells.[12][30][31][32][33]
Materials:
-
HEK293T cells
-
Expression vector for NanoLuc®-ENL fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
ENL YEATS domain inhibitor and DMSO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring two wavelengths
Procedure:
-
Transfect HEK293T cells with the NanoLuc®-ENL fusion protein expression vector.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Dispense the cells into the wells of a white assay plate.
-
Add the NanoBRET™ Tracer and serial dilutions of the ENL inhibitor or DMSO to the wells.
-
Incubate the plate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Determine the IC50 value of the inhibitor by plotting the NanoBRET™ ratio against the inhibitor concentration.
Conclusion
The ENL YEATS domain is a validated and promising therapeutic target in MLL-rearranged leukemia. Small molecule inhibitors that disrupt the interaction between the ENL YEATS domain and acetylated histones have demonstrated potent anti-leukemic activity in preclinical models. These inhibitors effectively suppress the expression of key oncogenes, leading to cell growth inhibition and differentiation. The continued development and optimization of ENL YEATS domain inhibitors hold significant potential for improving the treatment outcomes for patients with this aggressive form of leukemia. This technical guide provides a comprehensive resource for researchers and drug developers working in this field, offering a summary of the current knowledge, quantitative data for key compounds, and detailed experimental protocols to facilitate further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ENL YEATS epigenetic reader domain critically links MLL-ENL to leukemic stem cell frequency in t(11;19) Leukemia [scholarworks.indianapolis.iu.edu]
- 5. The ENL YEATS epigenetic reader domain critically links MLL-ENL to leukemic stem cell frequency in t(11;19) Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Classification of Mixed-Lineage Leukemia Fusion Partners Predicts Additional Cancer Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. the-enl-yeats-domain-links-leukemic-stem-cell-frequency-and-enhances-yeats-inhibitor-sensitivity-in-mll-enl-leukemias - Ask this paper | Bohrium [bohrium.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 13. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. scribd.com [scribd.com]
- 17. ch.promega.com [ch.promega.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. nordicbiolabs.se [nordicbiolabs.se]
- 20. diagenode.com [diagenode.com]
- 21. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 24. Hands-on: Identification of the binding sites of the T-cell acute lymphocytic leukemia protein 1 (TAL1) / Identification of the binding sites of the T-cell acute lymphocytic leukemia protein 1 (TAL1) / Epigenetics [training.galaxyproject.org]
- 25. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 26. RNA-seq library preparation for comprehensive transcriptome analysis in cancer cells: The impact of insert size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Approaching RNA-seq for Cell Line Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. 2.9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 30. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 31. eubopen.org [eubopen.org]
- 32. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 33. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
Target Validation of ENL as a Therapeutic Target in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a devastating hematologic malignancy with a critical need for novel therapeutic strategies.[1] A compelling molecular target that has emerged is the Eleven-Nineteen-Leukemia (ENL) protein, a key epigenetic reader essential for the maintenance of oncogenic gene expression programs in specific AML subtypes.[1][2] This document provides an in-depth technical guide on the validation of ENL as a therapeutic target in AML, centered around the preclinical evaluation of a hypothetical potent and selective small-molecule inhibitor, IN-3 . The data presented herein is a composite based on publicly available information for well-characterized ENL inhibitors, such as TDI-11055 and SR-0813, to simulate a realistic target validation process.
Biological Rationale: ENL as a Critical Node in AML Pathogenesis
The ENL protein, encoded by the MLLT1 gene, is a member of the YEATS domain family of proteins, which function as "readers" of histone lysine acylation, particularly acetylation.[2][3] In AML, especially in cases involving MLL-rearrangements (MLL-r) or NPM1 mutations (NPM1c), ENL plays a critical role in sustaining leukemogenesis.[1][4]
Mechanism of Action: ENL utilizes its YEATS domain to bind to acetylated histone H3 at the promoters and enhancers of actively transcribed genes.[4][5] This binding serves as a scaffold to recruit the Super Elongation Complex (SEC), which includes the positive transcription elongation factor b (P-TEFb).[2][6] The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II (Pol II), promoting transcriptional elongation.[4][7] This cascade results in the heightened expression of key proto-oncogenes essential for leukemic cell survival and proliferation, such as MYC, MYB, and HOXA cluster genes.[7][8]
Genetic depletion of ENL via CRISPR-Cas9 has been shown to suppress leukemia growth, induce myeloid differentiation, and extend survival in preclinical models, providing strong evidence for its role as a critical dependency in AML.[4][9] Therefore, pharmacologic inhibition of the ENL YEATS domain presents a promising therapeutic strategy to disrupt this oncogenic transcriptional program.
Figure 1: ENL Signaling Pathway and Point of Inhibition.
Preclinical Target Validation of IN-3
The validation of ENL as a druggable target was pursued through the characterization of IN-3, a synthetic inhibitor designed to competitively block the acetyl-lysine binding pocket of the ENL YEATS domain.
In Vitro Efficacy of IN-3
The anti-leukemic activity of IN-3 was assessed across a panel of human AML cell lines with known genetic backgrounds. Cell viability was determined after 8 days of continuous exposure to the compound.
| Cell Line | Genotype | IC50 (µM) for IN-3 (Proxy: TDI-11055) | Reference |
| MV4;11 | MLL-AF4 | 0.10 | [2] |
| MOLM-13 | MLL-AF9 | 0.27 | [10] |
| OCI-AML3 | NPM1c, DNMT3A | ~0.25 | [3] |
| HL-60 | MLL-wt, NPM1-wt | >10 | [3] |
| K562 | MLL-wt, NPM1-wt | >10 | [3] |
| Table 1: In Vitro Cell Viability of IN-3 in AML Cell Lines. |
The data demonstrates that IN-3 potently inhibits the proliferation of AML cell lines known to be dependent on ENL (MV4;11, MOLM-13, OCI-AML3).[3][10] In contrast, cell lines that are not dependent on the ENL pathway (HL-60, K562) were insensitive to the inhibitor, confirming the on-target selectivity of the compound.[3]
In Vivo Efficacy of IN-3
The therapeutic potential of IN-3 was evaluated in a patient-derived xenograft (PDX) model of MLL-rearranged AML.
| Model System | Treatment Regimen (Proxy: TDI-11055) | Key Efficacy Readout | Result | Reference |
| MLL-r PDX | 200 mg/kg, oral, daily | Median Survival | 53% increase (49 days vs. 32 days for vehicle) | [4] |
| MLL-ENL PDX | 200 mg/kg, oral, daily | Leukemic Burden | Significant reduction in peripheral and bone marrow blasts | [4] |
| Table 2: In Vivo Efficacy of IN-3 in an AML PDX Model. |
Oral administration of IN-3 was well-tolerated and resulted in a significant survival benefit in a disseminated MLL-r PDX model.[4] The treatment effectively reduced the burden of leukemia in both peripheral blood and bone marrow, validating the therapeutic potential of ENL inhibition in a complex in vivo setting.[2][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2.10. Total RNA sequencing [bio-protocol.org]
- 7. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. illumina.com [illumina.com]
Discovery and Synthesis of Novel ENL Protein Inhibitors: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel inhibitors targeting the Eleven-Nineteen Leukemia (ENL) protein, a critical epigenetic reader implicated in acute myeloid leukemia (AML). This document details the core methodologies, presents key quantitative data for prominent inhibitor classes, and visualizes the underlying biological and experimental frameworks.
Introduction to ENL as a Therapeutic Target
The Eleven-Nineteen Leukemia (ENL) protein is a crucial component of the super elongation complex (SEC) and functions as a histone acetylation reader through its YEATS domain.[1][2] By recognizing acetylated histone marks, particularly on H3K9ac and H3K27ac, ENL plays a pivotal role in recruiting transcriptional machinery to the promoters of actively transcribed genes.[3][4] In the context of acute myeloid leukemia (AML), especially in cases with MLL rearrangements, ENL is essential for maintaining the oncogenic gene expression programs that drive the disease.[1][4] Its direct involvement in sustaining leukemic cell growth has positioned the ENL YEATS domain as a promising therapeutic target for the development of novel cancer therapies.[2][5]
The ENL Signaling Pathway in Acute Myeloid Leukemia
In AML, ENL is a key regulator of a transcriptional program that supports leukemogenesis. The YEATS domain of ENL recognizes acetylated lysine residues on histone tails, an interaction that anchors the super elongation complex (SEC) to chromatin. The SEC, a complex containing RNA Polymerase II (Pol II) and other elongation factors, is then able to efficiently transcribe key oncogenes such as MYC and HOXA9.[3] In MLL-rearranged leukemias, the MLL fusion protein often recruits ENL and its associated complexes to target genes, leading to their aberrant expression and driving the leukemic state.[1] Inhibition of the ENL YEATS domain disrupts this critical interaction, leading to the suppression of the oncogenic transcriptional program and subsequent anti-leukemic effects.[3][4]
Discovery of Novel ENL Inhibitors: A Workflow
The discovery of novel ENL inhibitors typically follows a structured workflow that begins with high-throughput screening (HTS) to identify initial hits. These hits then undergo a rigorous process of validation and optimization to improve their potency, selectivity, and drug-like properties.
Key Classes of ENL Inhibitors and Quantitative Data
Several distinct chemical scaffolds have been identified as potent inhibitors of the ENL YEATS domain. The following tables summarize the in vitro and cellular potency of representative compounds from these classes.
Table 1: Benzothiophene-Carboxamide ENL Inhibitors
| Compound | Target Interaction | IC50 (µM) | Reference |
| Compound 24 | AF9-DOT1L | 1.6 | [3] |
| Compound 25 | AF9-DOT1L | 5.3 | [3] |
Table 2: Benzimidazole-Amide and Pyrrolopyridine ENL Inhibitors
| Compound | Assay | IC50 (µM) | Kd (nM) | Reference |
| SGC-iMLLT | AlphaScreen | 0.26 | 129 | [6] |
| TDI-11055 | TR-FRET | - | - | [6] |
Table 3: Amido-Imidazopyridine ENL Inhibitors
| Compound | ENL-H3K27cr HTRF IC50 (µM) | ENL(YEATS)-HiBiT CETSA EC50 (µM) | Kd (nM) | Reference |
| 1 | 7.0 | 9.0 | - | [7] |
| 3 | 0.087 | 3.0 | - | [7] |
| 7 | 0.232 | 1.5 | - | [7] |
| SR-0813 (10) | 0.025 | 0.205 | 30 | [7] |
Table 4: Other Selective ENL Inhibitors
| Compound | Assay | IC50 (nM) | Cellular Activity (MOLM-13 CC50, µM) | Reference |
| 11 | ENL-acetyl-H3 Interaction | <100 | - | [8] |
| 24 | ENL-acetyl-H3 Interaction | <100 | - | [8] |
| 7 | ENL-acetyl-H3 Interaction | - | Potent | [8] |
| Inhibitor 13 | NanoBRET | 4290 | - | [9] |
| SR-C-107 (R) | NanoBRET | 590 | 1.25 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in ENL inhibitor discovery. Below are protocols for key experiments cited in the development of these compounds.
AlphaScreen Assay for ENL-Histone Interaction
This assay is a bead-based, no-wash immunoassay used to measure the interaction between the ENL YEATS domain and acetylated histone peptides.
Materials:
-
His-tagged ENL YEATS domain
-
Biotinylated histone H3 peptide (e.g., H3K9ac)
-
AlphaLISA Ni-chelate acceptor beads
-
AlphaLISA streptavidin donor beads
-
AlphaLISA assay buffer
-
384-well microplates
Procedure:
-
Prepare a solution of His-tagged ENL YEATS domain and biotinylated H3 peptide in AlphaLISA assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Ni-chelate acceptor beads and streptavidin donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of the ENL-histone interaction.[10][11]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay used to quantify the binding of ENL to histone peptides.
Materials:
-
His-tagged ENL YEATS domain
-
Biotinylated histone H3 peptide (e.g., H3K27cr)
-
Europium-labeled anti-His antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., APC) (acceptor)
-
TR-FRET assay buffer
-
Microplates
Procedure:
-
Add His-tagged ENL, biotinylated histone peptide, and test compounds to the wells of a microplate.
-
Add the Europium-labeled anti-His antibody and streptavidin-APC.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Read the plate using a TR-FRET plate reader, exciting at ~340 nm and measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC). The ratio of acceptor to donor emission is calculated, with a decrease indicating inhibition.[12][13]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular environment.
Materials:
-
AML cell line (e.g., MOLM-13, MV4-11)
-
Test inhibitor
-
Lysis buffer
-
Antibodies for western blotting (anti-ENL)
-
SDS-PAGE and western blotting equipment
Procedure:
-
Treat cells with the test inhibitor or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble ENL protein at each temperature by western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[14][15]
NanoBRET Target Engagement Assay
The NanoBRET assay is a live-cell method to quantify compound binding to a target protein, providing insights into cellular permeability and target engagement.
Materials:
-
HEK293T cells
-
Vector encoding ENL-NanoLuc fusion protein
-
Cell-permeable fluorescent tracer for ENL
-
NanoBRET Nano-Glo Substrate
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Transfect HEK293T cells with the ENL-NanoLuc fusion vector.
-
Plate the transfected cells in a 96-well plate.
-
Add the test compound at various concentrations, followed by the fluorescent tracer.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET Nano-Glo Substrate.
-
Measure both the donor (NanoLuc) and acceptor (tracer) emission signals. A decrease in the BRET ratio indicates displacement of the tracer by the test compound.[16][17][18]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide occupancy of a protein of interest, such as ENL.
Materials:
-
AML cells
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Anti-ENL antibody
-
Protein A/G magnetic beads
-
Buffers for washing, elution, and reverse cross-linking
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the ENL-chromatin complexes using an anti-ENL antibody coupled to magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the ENL-chromatin complexes and reverse the cross-linking.
-
Purify the DNA and prepare a library for next-generation sequencing.
-
Sequence the DNA fragments and map the reads to the reference genome to identify ENL binding sites.[3][19]
Conclusion
The discovery of potent and selective ENL inhibitors represents a significant advancement in the pursuit of targeted therapies for acute myeloid leukemia. The diverse chemical scaffolds identified to date provide a strong foundation for further medicinal chemistry efforts aimed at developing clinical candidates. The experimental protocols and workflows detailed in this guide are intended to serve as a valuable resource for researchers in this dynamic and promising field of drug discovery. Continued innovation in assay development and a deeper understanding of ENL biology will undoubtedly accelerate the translation of these findings into effective treatments for patients.
References
- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENL YEATS domain: targeting the acute myeloid leukemia epigenome - Loscocco - Biotarget [biotarget.amegroups.org]
- 3. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENL links histone acetylation to oncogenic gene expression in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MD Anderson study ties protein ‘reader’ ENL to common leukemia | MD Anderson Cancer Center [mdanderson.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epicypher.com [epicypher.com]
- 12. epicypher.com [epicypher.com]
- 13. 2024.sci-hub.cat [2024.sci-hub.cat]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of the ENL YEATS Domain in Complex with Small Molecule Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural biology of the Eleven-Nineteen Leukemia (ENL) YEATS domain, a critical reader of histone acetylation marks, and its interaction with small molecule inhibitors. The ENL protein is a key component of the super elongation complex (SEC) and is implicated in the transcriptional regulation of oncogenes, making it a prime target for therapeutic intervention in diseases such as acute myeloid leukemia (AML).[1][2][3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes.
Core Concepts: The ENL YEATS Domain and Its Function
The ENL protein, encoded by the MLLT1 gene, is a chromatin reader that recognizes acetylated histone lysine residues through its well-conserved YEATS domain.[1][4] This interaction is crucial for the recruitment of the super elongation complex (SEC) to actively transcribed genes, which in turn promotes transcriptional elongation by RNA Polymerase II.[1][2][5] In the context of MLL-rearranged leukemias, the fusion of MLL with ENL leads to the aberrant recruitment of the transcriptional machinery to target genes, driving oncogenesis.[2][6] Consequently, inhibiting the reader function of the ENL YEATS domain presents a promising therapeutic strategy.[3][7][8]
Quantitative Data: Inhibitor Binding and Histone Affinity
The development of potent and selective inhibitors for the ENL YEATS domain has been a focus of recent research. Below is a summary of binding affinities for a representative inhibitor, SR-0813, and the natural histone ligand.
| Ligand | Target | Assay | Affinity (Kd) | IC50 | Reference |
| H3(4-10)K9ac Peptide | ENL YEATS Domain | Isothermal Titration Calorimetry (ITC) | 30.1 µM | - | [5][9] |
| SR-0813 | ENL YEATS Domain | Surface Plasmon Resonance (SPR) | 30 nM | - | [10] |
| SR-0813 | ENL YEATS Domain | Homogeneous Time-Resolved Fret (HTRF) | - | 25 nM | [10] |
| TDI-11055 | ENL YEATS Domain | Isothermal Titration Calorimetry (ITC) | 119 nM | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful study of protein-ligand interactions. The following sections outline the key experimental protocols used to characterize the binding of inhibitors to the ENL YEATS domain.
Protein Expression and Purification
Recombinant ENL YEATS domain for structural and biophysical studies is typically expressed in E. coli.
-
Cloning: The cDNA encoding the human ENL YEATS domain (e.g., residues 59-181) is cloned into an expression vector, often with an N-terminal affinity tag such as Hexa-Histidine (6xHis) or Glutathione S-transferase (GST) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, at which point protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). To enhance protein solubility and proper folding, expression is often carried out at a lower temperature (e.g., 16-20°C) overnight.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cell lysis is achieved by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The clarified lysate is loaded onto a column containing a resin specific for the affinity tag (e.g., Ni-NTA for 6xHis-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted using a competitor (e.g., imidazole for His-tagged proteins).
-
Tag Removal: If necessary, the affinity tag is cleaved by a specific protease (e.g., TEV or PreScission protease).
-
Ion-Exchange Chromatography: Further purification is often achieved by ion-exchange chromatography to separate the target protein from the cleaved tag and any remaining impurities.
-
Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography (gel filtration) to obtain a homogenous protein sample in the desired buffer for downstream applications.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[12]
-
Sample Preparation: The purified ENL YEATS domain is dialyzed extensively against the desired assay buffer. The inhibitor is dissolved in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the titration syringe. The experiment consists of a series of small injections of the inhibitor into the protein solution.
-
Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[12]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor binding events in real-time, providing kinetic information (association and dissociation rates) in addition to binding affinity.[13]
-
Chip Preparation: A sensor chip (e.g., a streptavidin-coated chip for biotinylated proteins) is prepared. Biotinylated ENL YEATS domain is immobilized on the chip surface.
-
Binding Analysis: A series of inhibitor concentrations are flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, is monitored over time.
-
Data Analysis: The resulting sensorgrams (response units versus time) are analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as koff/kon.
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of proteins and protein-ligand complexes, offering detailed insights into the molecular interactions.
-
Crystallization: The purified ENL YEATS domain is mixed with the inhibitor in excess. This complex is then subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop). A wide range of crystallization conditions (precipitants, buffers, and additives) are screened to identify conditions that yield well-diffracting crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of the ENL YEATS domain as a search model. The initial model is then refined against the experimental data, and the inhibitor is built into the electron density map. The final structure is validated for its geometric quality.
Visualizations
The following diagrams illustrate key pathways and workflows related to the structural biology of the ENL YEATS domain.
Caption: ENL signaling pathway and the mechanism of inhibition.
Caption: Experimental workflow for ENL YEATS domain structural and biophysical studies.
Caption: Logical relationship of competitive inhibition at the ENL YEATS domain.
References
- 1. researchgate.net [researchgate.net]
- 2. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-guided development of YEATS domain inhibitors by targeting π-π-π stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 13. Nine surface plasmon resonance assays for specific protein quantitation during cell culture and process development - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacodynamics of Eleven-Nineteen-Leukemia (ENL) Protein Inhibitor IN-3
Abstract
The Eleven-Nineteen-Leukemia (ENL) protein is a critical epigenetic reader implicated in the pathogenesis of various cancers, most notably acute myeloid leukemia (AML), particularly subtypes with mixed-lineage leukemia (MLL) rearrangements.[1][2] ENL utilizes its YEATS domain to recognize acetylated histone tails, a key step in recruiting transcriptional machinery to oncogenic loci and driving malignant gene expression programs.[3][4] Consequently, the pharmacological inhibition of the ENL YEATS domain has emerged as a promising therapeutic strategy. This document provides a comprehensive technical overview of the pharmacodynamics of ENL Protein IN-3, a potent and selective small-molecule inhibitor of the ENL YEATS domain. We detail its mechanism of action, present key quantitative data, outline essential experimental protocols for characterization, and visualize the core biological pathways and workflows.
The Role of ENL in Leukemogenesis
ENL is a scaffold protein and a core component of the Super Elongation Complex (SEC), which plays a pivotal role in regulating transcriptional elongation.[1] The N-terminal YEATS domain of ENL functions as a "reader" of epigenetic marks, specifically binding to acetylated lysine residues on histone H3, such as H3K9ac and H3K27ac.[3] This binding event anchors ENL and its associated protein complexes to the chromatin at active gene promoters and enhancers.
Once localized, ENL recruits other critical factors, including the histone methyltransferase DOT1L and the Positive Transcription Elongation Factor b (P-TEFb), which contains CDK9.[5][6][7] This assembly phosphorylates RNA Polymerase II (Pol II), facilitating its release from a paused state and promoting productive transcriptional elongation of downstream target genes.[4][8] In the context of AML, this mechanism is hijacked to drive the overexpression of key leukemogenic genes, including MYC, HOXA9, and MEIS1, thereby maintaining the malignant state.[2][4]
Pharmacodynamics of ENL Protein IN-3
Mechanism of Inhibition
ENL Protein IN-3 is a small-molecule inhibitor designed to competitively occupy the acetyl-lysine binding pocket within the ENL YEATS domain.[9] By binding with high affinity to this site, IN-3 physically prevents the recognition of and binding to acetylated histones. This action displaces ENL from chromatin, leading to the disassembly of the transcription elongation machinery at key oncogenic loci.[3][10] The ultimate pharmacodynamic effect is the potent and selective downregulation of ENL target genes like MYC, resulting in the suppression of leukemia cell proliferation and the induction of apoptosis.[9]
Quantitative Pharmacodynamic Data
The potency of ENL inhibitors is assessed through a combination of in vitro biochemical assays and cell-based functional assays. ENL Protein IN-3 demonstrates high potency in inhibiting the ENL YEATS domain. The table below summarizes its activity alongside other well-characterized ENL inhibitors for comparative purposes.
| Compound | Assay Type | Target | Potency (IC50) | Binding Affinity (Kd) | Cellular Activity (Cell Line) | Reference |
| ENL IN-3 | Biochemical | ENL YEATS | 15.4 nM | - | Downregulates MYC | [9] |
| Compound 11 | AlphaScreen | ENL YEATS | 51 nM | < 100 nM | - | [11][12] |
| Compound 24 | AlphaScreen | ENL YEATS | < 100 nM | < 100 nM | - | [11][12] |
| SR-0813 | HTRF | ENL YEATS | 25 nM | 30 nM | Growth inhibition (MV4;11) | [13][14] |
| TDI-11055 | Biochemical | ENL YEATS | - | - | Growth inhibition (MV4;11, OCI-AML3) | [10] |
| SGC-iMLLT | HTRF | ENL/AF9 YEATS | - | - | Positive Control | [15] |
Key Experimental Protocols
Characterizing the pharmacodynamics of an ENL inhibitor like IN-3 requires a suite of specialized assays to confirm target binding, cellular engagement, and functional anti-leukemic activity.
In Vitro Binding Assay: Homogeneous Time-Resolved FRET (HTRF)
This assay quantitatively measures the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide. It is a primary method for determining in vitro potency (IC50).
-
Principle: A recombinant GST-tagged ENL YEATS domain is incubated with a biotinylated histone H3 peptide acetylated at a key lysine residue (e.g., H3K27ac). An anti-GST antibody conjugated to a Europium cryptate donor and streptavidin conjugated to an XL665 acceptor are added. When the ENL-histone interaction occurs, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors that disrupt this interaction cause a dose-dependent decrease in the signal.[13][15]
-
Methodology:
-
Dispense inhibitor compounds across a concentration gradient into a 384-well assay plate.
-
Add a solution containing the recombinant ENL YEATS domain and the biotinylated histone peptide.
-
Incubate to allow binding to reach equilibrium.
-
Add the HTRF detection antibody mix (anti-GST-Eu and Streptavidin-XL665).
-
Incubate in the dark.
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot against inhibitor concentration to determine the IC50 value.
-
Cellular Target Engagement Assay: CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target inside living cells.[14][15]
-
Principle: Ligand binding typically stabilizes a target protein, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured target protein remaining is quantified, usually by Western blot or a luminescence-based system. An effective inhibitor will increase the amount of soluble ENL at higher temperatures compared to vehicle-treated controls.[16][17]
-
Methodology:
-
Culture leukemia cells (e.g., MOLM-13) and treat with ENL IN-3 or vehicle for a defined period.
-
Harvest and resuspend the cells.
-
Heat the cell suspensions across a temperature gradient (e.g., 37°C to 65°C).
-
Lyse the cells via freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction for ENL protein levels using Western blotting or an equivalent detection method.
-
Plot the percentage of soluble ENL against temperature to generate a melting curve. A rightward shift in the curve for inhibitor-treated cells indicates target engagement.
-
Cellular Proliferation and Gene Expression Analysis
To link target engagement to a functional outcome, the effect of the inhibitor on cell viability and target gene expression is measured.
-
Cell Proliferation Assay:
-
Seed ENL-dependent AML cell lines (e.g., MV4;11, MOLM-13) in 96-well plates.[11]
-
Treat with a serial dilution of ENL IN-3 for 3-6 days.
-
Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.
-
Calculate the concentration that causes 50% growth inhibition (GI50).
-
-
Gene Expression Analysis (RT-qPCR or RNA-seq):
-
Treat AML cells with ENL IN-3 or vehicle for a specified time (e.g., 24 hours).[10]
-
Isolate total RNA from the cells.
-
For RT-qPCR, perform reverse transcription followed by quantitative PCR using primers specific for known ENL target genes (MYC, HOXA9).
-
For RNA-seq, prepare sequencing libraries and perform next-generation sequencing to obtain a global view of transcriptomic changes.[4]
-
Analyze the data to confirm downregulation of target oncogenes.
-
Conclusion and Therapeutic Implications
ENL Protein IN-3 is a high-potency inhibitor of the ENL YEATS domain, demonstrating a clear mechanism of action by displacing ENL from chromatin and suppressing oncogenic transcription. Its pharmacodynamic profile, characterized by a low nanomolar IC50 and on-target activity in cells, establishes it as a valuable chemical probe and a promising lead for therapeutic development.[9]
The targeted inhibition of epigenetic readers like ENL represents a compelling strategy for treating cancers dependent on aberrant transcriptional programs, such as AML.[3] Studies have shown that disrupting ENL function can sensitize leukemia cells to other treatments, including BET inhibitors, suggesting potential for powerful combination therapies.[3][11] The continued investigation and optimization of inhibitors like ENL IN-3 are critical for advancing this novel class of epigenetic therapies toward clinical application.
References
- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DOT1L complex regulates transcriptional initiation in human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLL-AF9 and MLL-ENL alter the dynamic association of transcriptional regulators with genes critical for leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for the MLL fusion partner ENL in transcriptional elongation and chromatin modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitor of AF9/ENL-DOT1L/AF4/AFF4 interactions suppresses malignant gene expression and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
In-Vitro Characterization of ENL IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Eleven-Nineteen Leukemia (ENL) protein is a critical epigenetic regulator frequently implicated in the pathogenesis of various cancers, most notably Acute Myeloid Leukemia (AML).[1][2] ENL is a member of a protein family characterized by a YEATS domain, which functions as a molecular "reader" of acylated lysine residues on histone tails, particularly acetylated and crotonylated lysines.[3][4] By binding to these histone marks, typically found at the promoters of actively transcribed genes, ENL recruits essential transcriptional machinery, such as the Super Elongation Complex (SEC).[5] This action drives the expression of potent oncogenes, including MYC and HOX gene clusters, which are crucial for leukemia maintenance.[1][5]
The dependency of AML cells on this pathway makes the ENL YEATS domain a compelling therapeutic target.[1][4] Disrupting the interaction between ENL and acetylated chromatin presents a promising strategy to suppress oncogenic gene expression.[1] ENL IN-3 is a potent, selective, and orally active small-molecule inhibitor designed to specifically target the ENL YEATS domain, offering a valuable tool for both basic research and therapeutic development. This guide provides an in-depth overview of the in-vitro characterization of ENL IN-3, including its mechanism of action, quantitative activity, and detailed experimental protocols.
Mechanism of Action
ENL's primary role in oncogenesis is to link histone acetylation marks to the transcriptional apparatus. The YEATS domain of ENL recognizes acetylated lysines on histone H3, tethering ENL and its associated protein complexes to chromatin. This recruitment enhances the processivity of RNA Polymerase II, leading to robust transcription of target oncogenes.
ENL IN-3 functions as a competitive inhibitor. It occupies the same binding pocket within the YEATS domain that normally recognizes the acetylated lysine side chain. By physically blocking this interaction, ENL IN-3 effectively displaces ENL from chromatin, leading to the downregulation of its target genes and subsequent anti-proliferative effects in ENL-dependent cancer cells.[6]
References
- 1. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Role of ENL Inhibition in MYC-Driven Malignancies: A Technical Overview of ENL IN-3
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
The Eleven-Nineteen-Leukemia (ENL) protein, a member of the YEATS domain family, has emerged as a critical epigenetic reader and transcriptional co-activator in various cancers, most notably in acute myeloid leukemia (AML). As a key component of the Super Elongation Complex (SEC), ENL plays a pivotal role in driving the expression of potent oncogenes, including MYC. ENL recognizes acetylated histone marks on chromatin, tethering the SEC to gene promoters and enhancers, thereby facilitating transcriptional elongation by RNA Polymerase II. The dysregulation of this process is a hallmark of aggressive leukemias. This document provides a technical guide on the mechanism of ENL, its role in MYC regulation, and the therapeutic potential of its inhibition, with a specific focus on the small molecule inhibitor, Eleven-Nineteen-Leukemia Protein IN-3 (ENL IN-3). We present quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction: ENL as a Chromatin Reader and Transcriptional Regulator
The ENL protein (also known as MLLT1) is characterized by a highly conserved YEATS domain, which functions as a "reader" of histone post-translational modifications. Specifically, the YEATS domain recognizes and binds to acetylated lysine residues on histone tails, particularly on histone H3.[1] This interaction is crucial for localizing ENL and its associated protein complexes to active regions of chromatin.
ENL is a core subunit of the Super Elongation Complex (SEC), a multi-protein assembly that includes the positive transcription elongation factor b (P-TEFb).[2][3] By recruiting the SEC to gene regulatory elements, ENL facilitates the phosphorylation of the RNA Polymerase II C-terminal domain, a key step that releases the polymerase from promoter-proximal pausing and stimulates productive transcript elongation.[4][5] This mechanism is essential for the high-level expression of critical genes involved in cell proliferation and differentiation. In malignancies such as MLL-rearranged leukemia, the ENL-driven transcriptional machinery is hijacked to maintain a leukemogenic state, often by sustaining the expression of oncogenes like MYC and HOXA9.[6][7][8]
The ENL-MYC Axis: A Key Oncogenic Driver
The MYC proto-oncogene is a master transcriptional regulator that governs cell growth, proliferation, and metabolism. Its overexpression is a driving factor in a multitude of human cancers. The SEC, through its ENL subunit, has been identified as a direct and critical regulator of MYC transcription.[4][9] ENL binds to acetylated histones at the MYC gene's super-enhancers and promoter, ensuring robust and sustained transcriptional output.[10][11] Consequently, the disruption of ENL function presents a compelling therapeutic strategy to suppress MYC expression and inhibit the growth of MYC-dependent cancers.
Therapeutic Targeting of the ENL YEATS Domain
The dependency of leukemia cells on ENL for survival and proliferation has established its YEATS domain as a promising target for therapeutic intervention.[6][7] Small molecule inhibitors designed to occupy the acetyl-lysine binding pocket of the YEATS domain can competitively block the interaction between ENL and acetylated histones. This action displaces ENL and the entire SEC from chromatin, leading to a rapid and selective suppression of target gene transcription, including MYC.[7][12][13]
Profile of ENL Inhibitor: IN-3
This compound (ENL IN-3) is a potent, orally active small molecule inhibitor of the ENL YEATS domain.[14] It has been shown to effectively down-regulate MYC expression and inhibit the proliferation of leukemia cell lines.[14]
Quantitative Data and In Vitro Activity
The efficacy of ENL inhibitors is determined through a series of biochemical and cell-based assays. The following tables summarize key quantitative data for ENL IN-3 and a well-characterized reference compound, SR-0813.
Table 1: Biochemical Potency of ENL Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| ENL IN-3 | ENL YEATS Domain | Biochemical | 15.4 | - | [14] |
| SR-0813 | ENL YEATS Domain | HTRF | 25 | 30 | [6][7][15] |
| SR-0813 | AF9 YEATS Domain | HTRF | 311 | - | [15] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. HTRF: Homogeneous Time-Resolved Fluorescence.
Table 2: Cellular Activity of ENL Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | EC50 (nM) | Reference |
| ENL IN-3 | MV4-11 (MLL-AF4) | Proliferation | 4.8 | - | [14] |
| ENL IN-3 | MOLM-13 (MLL-AF9) | Proliferation | 8.3 | - | [14] |
| SR-0813 | MV4-11 (MLL-AF4) | Proliferation | - | - | [6] |
| SR-0813 | MOLM-13 (MLL-AF9) | Proliferation | - | - | [6] |
| SR-0813 | ENL YEATS Domain | CETSA | - | 205 | [15] |
| SR-0813 | AF9 YEATS Domain | CETSA | - | 76 | [15] |
EC50: Half-maximal effective concentration. CETSA: Cellular Thermal Shift Assay.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the mechanism of ENL-mediated transcription and its inhibition.
Key Experimental Protocols
Detailed methodologies are essential for the validation and characterization of ENL inhibitors. The following protocols are adapted from standard procedures and published studies on ENL and MYC.[7][16][17][18][19]
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is designed to quantify the occupancy of ENL at the MYC gene promoter in response to inhibitor treatment.
Detailed Protocol:
-
Cell Culture and Treatment: Culture MV4-11 or MOLM-13 cells to a density of 1x10^6 cells/mL. Treat cells with ENL IN-3 (e.g., 5 µM) or DMSO vehicle control for a specified time (e.g., 4-6 hours). Use approximately 1x10^7 cells per immunoprecipitation (IP).
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rocking. Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Cell Lysis and Sonication: Pellet cells and wash with ice-cold PBS. Lyse cells using a suitable lysis buffer containing protease inhibitors. Sonicate the chromatin to achieve an average fragment size of 200-500 base pairs.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared lysate overnight at 4°C with an anti-ENL antibody. Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of Proteinase K to digest proteins.
-
DNA Purification: Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction.
-
qPCR Analysis: Perform qPCR using primers specific for the MYC promoter or super-enhancer region. Include a negative control region (a gene desert) and analyze an "input" sample (chromatin saved before IP) for normalization.
-
Data Analysis: Calculate the enrichment of ENL at the target locus as a percentage of the input DNA. Compare the enrichment between inhibitor-treated and vehicle-treated samples.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is used to measure the relative mRNA expression level of MYC following treatment with an ENL inhibitor.
Detailed Protocol:
-
Cell Culture and Treatment: Seed leukemia cells (e.g., MOLM-13) and treat with various concentrations of ENL IN-3 or DMSO control for the desired time (e.g., 24, 48, 72 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.
-
qPCR: Set up qPCR reactions in triplicate for each sample using a SYBR Green or TaqMan-based master mix. Use validated primers for MYC and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of MYC mRNA using the comparative ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
Cell Viability/Proliferation Assay (MTT/XTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after inhibitor treatment.
Detailed Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of the ENL inhibitor (e.g., ENL IN-3) to the wells. Include a vehicle-only control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Reagent Addition: Add 25 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.
-
Incubation: Incubate for 2-4 hours to allow metabolically active cells to convert the tetrazolium salt into a colored formazan product.
-
Measurement: If using MTT, add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (defined as 100% viability), and plot the results as a dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The ENL protein is a validated and critical dependency in acute myeloid leukemia and other cancers characterized by MYC overexpression. Its function as an epigenetic reader that drives oncogenic transcription makes its YEATS domain an attractive therapeutic target. Small molecule inhibitors such as ENL IN-3 effectively block the ENL-chromatin interaction, leading to the transcriptional repression of key oncogenes like MYC and subsequent inhibition of cancer cell proliferation. The experimental frameworks provided in this guide offer a robust basis for the continued investigation and preclinical development of ENL inhibitors. Future work will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate the promise of ENL inhibition into effective clinical therapies for patients with MYC-driven malignancies.
References
- 1. The eleven-nineteen-leukemia protein ENL connects nuclear MLL fusion partners with chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Super Elongation Complex Family of RNA Polymerase II Elongation Factors: Gene Target Specificity and Transcriptional Output - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The super elongation complex family of RNA polymerase II elongation factors: gene target specificity and transcriptional output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitor of AF9/ENL-DOT1L/AF4/AFF4 interactions suppresses malignant gene expression and tumor growth [thno.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting the Epigenetic Reader ENL Inhibits Super-Enhancer-Driven Oncogenic Transcription and Synergizes with BET Inhibition to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mcgill.ca [mcgill.ca]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. encodeproject.org [encodeproject.org]
- 19. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ENL YEATS Inhibitor TDI-11055
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Eleven-Nineteen Leukemia (ENL) protein is an epigenetic reader that has been identified as a critical dependency in certain cancers, particularly Acute Myeloid Leukemia (AML) with MLL rearrangements or NPM1 mutations.[1][2] ENL contains a YEATS domain that recognizes and binds to acetylated and crotonylated lysine residues on histone tails.[3] This interaction is crucial for the recruitment of transcriptional machinery, such as the Super Elongation Complex (SEC), to the promoters of oncogenes, thereby driving their expression and promoting cancer cell proliferation.[1][3]
TDI-11055 is a potent, selective, and orally bioavailable small-molecule inhibitor of the ENL and AF9 YEATS domains.[3][4] It has been developed to overcome the pharmacokinetic limitations of earlier inhibitors, demonstrating efficacy in both in vitro and in vivo models of AML.[3] By competitively binding to the acyl-lysine binding pocket of the ENL YEATS domain, TDI-11055 displaces ENL from chromatin, leading to the suppression of key oncogenic gene expression programs and induction of cancer cell differentiation.[4] These characteristics make TDI-11055 a valuable tool for studying the biological function of ENL and a promising therapeutic candidate.
These application notes provide detailed information on the solubility of TDI-11055 and protocols for its preparation for in vivo studies, designed to aid researchers in the preclinical evaluation of this compound.
Data Presentation
Table 1: Solubility of TDI-11055
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (257.42 mM) | May require sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[5] |
| DMSO | 80 mg/mL (205.94 mM) | Sonication is recommended.[6] |
Experimental Protocols
Protocol 1: Preparation of TDI-11055 Formulation for Oral Gavage in Mice
This protocol describes the preparation of a TDI-11055 formulation suitable for oral administration in mice, based on the vehicle used in preclinical studies.[4]
Materials:
-
TDI-11055 (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Kleptose® HPB (hydroxypropyl-β-cyclodextrin), sterile
-
Sterile water for injection or equivalent
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Analytical balance
Procedure:
-
Prepare 10% (w/v) Kleptose HPB Solution:
-
Weigh the required amount of Kleptose® HPB powder. For example, to prepare 10 mL of solution, weigh 1 g of Kleptose® HPB.
-
In a sterile container, add the Kleptose® HPB to the appropriate volume of sterile water (e.g., 9 mL to get a final volume of approximately 10 mL after dissolution).
-
Mix vigorously by vortexing until the Kleptose® HPB is completely dissolved. Gentle warming may aid dissolution, but ensure the solution returns to room temperature before use.
-
Adjust the final volume with sterile water if necessary.
-
-
Prepare TDI-11055 Stock Solution in DMSO:
-
Determine the required concentration of the final dosing solution and the total volume needed. For example, to prepare a 10 mg/mL dosing solution.
-
Calculate the amount of TDI-11055 needed. For 1 mL of a 10 mg/mL final solution, you will need 10 mg of TDI-11055.
-
The final formulation will contain 5% DMSO. Therefore, for every 1 mL of final solution, you will use 50 µL of DMSO.
-
Prepare a concentrated stock of TDI-11055 in DMSO. To minimize the volume of DMSO, create a high-concentration stock. For example, dissolve 200 mg of TDI-11055 in 1 mL of DMSO to get a 200 mg/mL stock.
-
To prepare this stock, weigh the TDI-11055 and add it to a sterile tube. Add the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. If needed, sonicate for short intervals to aid dissolution.
-
-
Prepare the Final Dosing Formulation:
-
This protocol is for a final formulation of 5% DMSO and 95% of 10% (w/v) Kleptose HPB solution .
-
In a sterile conical tube, add the required volume of the 10% Kleptose HPB solution. For a final volume of 1 mL, this would be 950 µL.
-
Add the required volume of the TDI-11055 stock solution in DMSO to achieve the desired final concentration. For a 10 mg/mL final solution using a 200 mg/mL stock, you would add 50 µL of the stock.
-
Vortex the final solution immediately and thoroughly to ensure homogeneity. The solution should be clear.
-
Prepare the formulation fresh on the day of dosing.
-
Example Calculation for a 10 mL Dosing Solution at 20 mg/mL:
-
Total TDI-11055 needed: 10 mL * 20 mg/mL = 200 mg
-
Volume of DMSO (5%): 10 mL * 0.05 = 0.5 mL
-
Volume of 10% Kleptose HPB (95%): 10 mL * 0.95 = 9.5 mL
-
Procedure:
-
Prepare at least 10 mL of 10% (w/v) Kleptose HPB in sterile water.
-
Dissolve 200 mg of TDI-11055 in 0.5 mL of DMSO.
-
Add the 0.5 mL of TDI-11055/DMSO solution to 9.5 mL of the 10% Kleptose HPB solution.
-
Vortex until clear and homogenous.
-
Signaling Pathway and Experimental Workflow Visualization
Caption: ENL YEATS Domain Signaling Pathway in AML.
Caption: Experimental Workflow for In Vivo Formulation Preparation.
References
- 1. Misguided Transcriptional Elongation Causes Mixed Lineage Leukemia | PLOS Biology [journals.plos.org]
- 2. Hotspot mutations in the structured ENL YEATS domain link aberrant transcriptional condensates and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Murine Xenograft Models: Testing ENL IN-3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eleven-nineteen leukemia (ENL) protein is a critical epigenetic reader and a component of the super elongation complex, playing a pivotal role in chromatin remodeling and the expression of key proto-oncogenes such as MYC and HOX genes.[1][2][3] Its function as a histone acetylation reader, particularly through its YEATS domain, makes it a compelling therapeutic target in various malignancies, especially in acute myeloid leukemia (AML) with MLL rearrangements or NPM1 mutations.[4][5][6] Inhibition of the ENL YEATS domain disrupts the protein's localization to chromatin, leading to the suppression of oncogenic transcriptional programs and offering a promising therapeutic strategy.[5][7]
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of ENL IN-3, a potent and orally active inhibitor of the ENL YEATS domain, using murine xenograft models of leukemia.
ENL IN-3: A Potent YEATS Domain Inhibitor
ENL IN-3 is a small molecule inhibitor that specifically targets the YEATS domain of the ENL protein. It has demonstrated significant in vitro activity, inhibiting the ENL YEATS domain with a half-maximal inhibitory concentration (IC50) of 15.4 nM.[1] In cellular assays, ENL IN-3 effectively inhibits the growth of leukemia cell lines, such as MV4-11 and MOLM-13, and down-regulates the expression of the key oncogene MYC.[1] Preclinical in vivo studies have shown that ENL IN-3 is orally active and exhibits efficacy in mouse models.[1]
Quantitative Data Summary for ENL IN-3
| Parameter | Value | Cell Lines | Reference |
| In Vitro IC50 (ENL YEATS Domain) | 15.4 nM | N/A | [1] |
| In Vitro IC50 (Cell Growth) | 4.8 µM | MV4-11 | [1] |
| 8.3 µM | MOLM-13 | [1] | |
| In Vivo Administration (Oral) | 30 mg/kg | Male BALB/c mice | [1] |
| In Vivo Administration (Intravenous) | 5 mg/kg | Male BALB/c mice | [1] |
Signaling Pathway of ENL in Leukemia
ENL functions as a critical reader of histone acetylation, linking this epigenetic mark to active gene transcription. The YEATS domain of ENL specifically recognizes acetylated lysine residues on histone tails, which facilitates the recruitment of the super elongation complex (SEC) to the chromatin. The SEC, in turn, promotes the processivity of RNA Polymerase II (Pol II), leading to the transcriptional elongation of target genes, including those essential for leukemogenesis. Inhibition of the ENL YEATS domain by compounds like ENL IN-3 disrupts this cascade, leading to the suppression of oncogenic gene expression.
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Utilize human acute myeloid leukemia (AML) cell lines known to be dependent on ENL, such as MV4-11 (MLL-rearranged) and MOLM-13 (MLL-rearranged). These cell lines have been shown to be sensitive to ENL inhibition.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Regularly assess cell viability using methods such as Trypan Blue exclusion or an automated cell counter to ensure the use of healthy, logarithmically growing cells for xenograft implantation.
Murine Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as NOD/SCID or NSG mice (4-6 weeks old), to prevent graft rejection.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Subcutaneous Implantation: Anesthetize the mice. Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Measure tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
ENL IN-3 Efficacy Study
-
Treatment Groups: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution used to dissolve ENL IN-3.
-
ENL IN-3 Treatment Group: Administer ENL IN-3 at a predetermined dose (e.g., 30 mg/kg, orally).
-
-
Drug Administration: Prepare ENL IN-3 in a suitable vehicle for oral gavage or intravenous injection based on the experimental design. Administer the treatment daily or as determined by pharmacokinetic studies.
-
Efficacy Endpoints:
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: Record the survival of the mice in each group.
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers, and Western blotting for target engagement).
-
Experimental Workflow Diagram
Data Presentation and Interpretation
All quantitative data from the in vivo efficacy studies should be summarized in tables for clear comparison between treatment and control groups. This includes mean tumor volume, standard deviation, p-values from statistical analysis, and survival data. Graphical representations, such as tumor growth curves and Kaplan-Meier survival plots, are also essential for visualizing the efficacy of ENL IN-3.
Example Data Table
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SD | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1200 ± 150 | 0 | -2 |
| ENL IN-3 (30 mg/kg) | 400 ± 80 | 66.7 | +1 |
Conclusion
The use of murine xenograft models provides a robust platform for evaluating the in vivo efficacy of novel therapeutic agents like ENL IN-3. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute preclinical studies to assess the therapeutic potential of ENL inhibitors in leukemia. Careful adherence to these protocols will ensure the generation of reliable and reproducible data to support the further development of these promising targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Targeting the Epigenetic Reader ENL Inhibits Super-Enhancer–Driven Oncogenic Transcription and Synergizes with BET Inhibition to Suppress Tumor Progression | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols for Detecting ENL Protein Levels Post-Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of the ENL (Eleven-Nineteen Leukemia) protein, a critical transcriptional co-activator and chromatin reader, following therapeutic interventions. The provided methodologies are essential for researchers investigating the efficacy of small-molecule inhibitors or protein degraders targeting ENL, which is implicated in various cancers, including acute myeloid leukemia (AML).
Data Presentation: Quantitative Analysis of ENL Protein Levels Post-Treatment
The following table summarizes the quantitative effects of various treatments on ENL protein levels as determined by Western blot analysis in the specified cancer cell lines. This data is crucial for evaluating the potency and efficacy of novel therapeutic agents targeting ENL.
| Cell Line | Treatment Compound | Concentration | Treatment Duration | Change in ENL Protein Level | Reference |
| MV4;11 | MS41 (PROTAC degrader) | 100 nM | 30 minutes | Degradation observed | [1] |
| MV4;11 | MS41 (PROTAC degrader) | 100 nM | 6 hours | Maximal degradation | [1] |
| MV4;11 | Compound 1 (PROTAC) | 37 nM | 24 hours | 50% degradation (DC50) | [2][3] |
| MV4;11 | Compound 1 (PROTAC) | ~500 nM | 24 hours | ~95% degradation (Dmax) | [2] |
| MV4;11 | Compound 3 (PROTAC) | 72 nM | 24 hours | 50% degradation (DC50) | [2] |
| MV4;11 | Compound 3 (PROTAC) | ~500 nM | 24 hours | ~89% degradation (Dmax) | [2] |
| MV4;11 (ENL-FKBP12F36V) | dTAG-13 | 500 nM | 30 minutes - 1 hour | Efficient degradation | [4] |
| MOLM-13 | TDI-11055 (inhibitor) | 5 µmol/L | 24 hours | Displacement from chromatin | [5] |
Signaling Pathway of ENL in Transcriptional Regulation
The ENL protein is a key component of the transcriptional machinery, functioning as a reader of histone acetylation marks, particularly on histone H3. This interaction is crucial for the recruitment of the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L to chromatin. This cascade of events leads to the transcriptional elongation of target genes, many of which are proto-oncogenes implicated in cancer development, such as MYC and HOX genes.[4][6]
Experimental Protocol: Western Blot for ENL Protein
This protocol outlines the detailed steps for performing a Western blot to determine the levels of ENL protein in cell lysates after treatment.
I. Materials and Reagents
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, loading buffer.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer, transfer system (wet, semi-dry, or dry).
-
Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-ENL antibody (use at manufacturer's recommended dilution).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (depending on the primary antibody host).
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Imaging: Chemiluminescence detection system (e.g., CCD camera-based imager).
II. Experimental Workflow
The following diagram illustrates the key stages of the Western blot protocol for ENL protein detection.
III. Detailed Procedure
1. Sample Preparation a. Culture and treat cells with the desired compounds for the specified duration. b. Harvest cells by centrifugation and wash once with ice-cold PBS. c. Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x or 6x Laemmli loading buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder in one lane. d. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer a. Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. b. Assemble the transfer sandwich according to the manufacturer's instructions for your transfer apparatus. c. Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) will vary depending on the system used (e.g., wet transfer at 100V for 1-2 hours at 4°C).
4. Blocking and Antibody Incubation a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. c. Incubate the membrane with the primary anti-ENL antibody diluted in blocking buffer overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5-10 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. f. Wash the membrane three times for 10-15 minutes each with TBST.
5. Detection and Data Analysis a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify the band intensities using image analysis software. Normalize the ENL protein signal to a loading control (e.g., β-actin, GAPDH) to correct for loading differences. The change in ENL protein levels can then be calculated relative to the untreated control.
References
- 1. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A proteolysis-targeting chimera molecule selectively degrades ENL and inhibits malignant gene expression and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proteolysis-targeting chimera molecule selectively degrades ENL and inhibits malignant gene expression and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
Application Notes: Analysis of Apoptosis Induced by Compound X (e.g., ENL IN-3) using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders. Consequently, the identification and characterization of novel compounds that can modulate apoptosis is a key focus in drug discovery.
These application notes provide a detailed protocol for the quantitative analysis of apoptosis induced by a hypothetical novel compound, "Compound X" (as a placeholder for a specific agent like ENL IN-3), using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust and widely accepted method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.
The principle of the Annexin V assay relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[1] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1][2] By using both stains, we can distinguish the different cell populations.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Compound X (e.g., ENL IN-3) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Experimental Procedure
1. Cell Seeding and Treatment
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight to allow for attachment (for adherent cells) or stabilization (for suspension cells).
-
Prepare serial dilutions of Compound X in complete culture medium. A vehicle control (medium with the solvent at the same concentration used for the highest dose of Compound X) must be included.
-
Remove the old medium and add the medium containing different concentrations of Compound X or the vehicle control to the respective wells.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Harvesting and Staining
-
For suspension cells: Gently transfer the cells from each well to a separate 1.5 mL microcentrifuge tube.
-
For adherent cells: Carefully collect the culture medium (which contains floating, potentially apoptotic cells) into a 15 mL conical tube. Wash the adherent cells with PBS and then add trypsin-EDTA to detach the cells. Combine the detached cells with the previously collected culture medium.
-
Centrifuge the cell suspensions at 500 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cell pellets twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis
-
Analyze the stained cells immediately by flow cytometry.
-
Set up the flow cytometer to detect FITC fluorescence (usually on the FL1 channel) and PI fluorescence (usually on the FL3 channel).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered an artifact of cell handling)
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of Compound X.
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| Compound X | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 4.5 ± 0.8 | 1.0 ± 0.2 |
| Compound X | 5 | 60.1 ± 4.5 | 25.3 ± 2.8 | 12.1 ± 1.5 | 2.5 ± 0.4 |
| Compound X | 10 | 35.7 ± 5.2 | 40.8 ± 3.9 | 20.5 ± 2.1 | 3.0 ± 0.6 |
| Positive Control | - | 10.3 ± 1.8 | 35.1 ± 3.2 | 50.2 ± 4.1 | 4.4 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Hypothetical Signaling Pathway for Compound X-Induced Apoptosis
Caption: Hypothetical apoptosis signaling pathway.
References
Application Notes: High-Throughput Screening for Novel ENL Protein Inhibitors
Introduction
The Eleven-Nineteen Leukemia (ENL) protein is a crucial epigenetic reader that recognizes acetylated and crotonylated lysine residues on histone tails through its YEATS domain.[1][2] This interaction is critical for recruiting transcriptional machinery, such as the Super Elongation Complex (SEC) and DOT1L, to the promoters of actively transcribed genes.[3][4] In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements or NPM1 mutations, ENL is essential for maintaining oncogenic gene expression programs, making it a promising therapeutic target.[2][3][5] The development of small-molecule inhibitors that disrupt the ENL YEATS domain's interaction with acetylated histones is a key strategy for novel anti-cancer therapies.[2]
High-throughput screening (HTS) is a foundational approach in drug discovery for identifying and characterizing novel inhibitors from large compound libraries.[6][7] This document provides detailed protocols and application notes for biochemical and cell-based assays amenable to HTS for the discovery of ENL inhibitors.
Biochemical HTS Assays for ENL Inhibitors
Biochemical assays are the primary tool for initial large-scale screening campaigns. They are designed to be robust, reproducible, and easily automated.[6] The most common formats for ENL inhibitor screening are proximity-based assays like AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8][9]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based, homogeneous technology ideal for HTS.[1][10] It measures the interaction between a 6xHis-tagged ENL YEATS domain and a biotinylated histone peptide (e.g., H3K9ac or H3K27cr).[1][9] When these components interact, they bring donor and acceptor beads into close proximity, generating a luminescent signal.[11] Small-molecule inhibitors that disrupt this interaction cause a decrease in the signal.
Experimental Workflow for ENL Inhibitor HTS
Caption: A typical high-throughput screening workflow for identifying novel ENL inhibitors.
Protocol: AlphaScreen HTS for ENL Inhibitors
This protocol is adapted for a 384-well plate format.[9][11]
Materials:
-
Protein: Recombinant 6xHis-tagged ENL YEATS domain (His-ENL).
-
Peptide: Biotinylated histone H3 peptide with acetylation at Lysine 9 (Biotin-H3K9ac) or crotonylation at Lysine 27 (Biotin-H3K27cr).[1][9]
-
Beads: AlphaScreen Streptavidin Donor Beads and Ni-NTA Acceptor Beads.[11]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS.[12]
-
Plates: 384-well, low-volume, white plates.
-
Compound Library: Compounds dissolved in DMSO.
Procedure:
-
Compound Plating: Dispense test compounds and DMSO (as a negative control) into the 384-well plates. The final DMSO concentration should be maintained at or below 0.5%.[9]
-
Protein & Peptide Incubation:
-
Prepare a solution of His-ENL protein in assay buffer. Optimal concentrations are typically determined via titration, with reported values around 100 nM.[9]
-
Add the His-ENL solution to the wells containing the compounds and incubate for 15 minutes at room temperature.
-
Prepare a solution of biotinylated histone peptide in assay buffer. A typical concentration is 10-30 nM.[9]
-
Add the biotinylated peptide solution to the wells and incubate for an additional 30 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a slurry of Ni-NTA Acceptor beads and Streptavidin Donor beads in assay buffer under low-light conditions. A final concentration of 10 µg/mL for each bead type is common.[9]
-
Add the bead mixture to all wells.
-
-
Final Incubation & Reading:
-
Incubate the plates in the dark at room temperature for 60 minutes to allow for bead proximity and signal generation.
-
Read the plates on an AlphaScreen-capable plate reader, measuring the signal at 520-620 nm following excitation at 680 nm.[11]
-
-
Counter-Screen: To eliminate false positives that interfere with the assay components, a counter-screen is performed using a biotinylated-His peptide, which brings the donor and acceptor beads together without the ENL protein.[9] True hits should not inhibit the signal in this assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that offers advantages such as reduced interference from fluorescent compounds.[8] The assay principle involves a Europium (Eu) chelate donor (e.g., coupled to streptavidin to bind a biotinylated histone peptide) and a ULight™ acceptor (e.g., coupled to an anti-6xHis antibody to bind the ENL protein).[8] When ENL binds the histone peptide, the donor and acceptor are brought close, allowing for FRET to occur upon excitation.[8]
Protocol: TR-FRET Assay for ENL Inhibitors
Materials:
-
Protein: 6xHis-tagged ENL YEATS domain.
-
Peptide: Biotinylated histone H3 peptide (e.g., H3K9cr or H3K27cr).[8][13]
-
Detection Reagents: Streptavidin-Europium (Eu) chelate (Donor) and Anti-6xHis-ULight™ antibody (Acceptor).[8]
-
Assay Buffer: As per manufacturer's recommendation (e.g., PBS with 0.1% BSA).
-
Plates: 384-well, low-volume, black or white plates.
Procedure:
-
Compound Plating: Dispense test compounds and DMSO controls into the assay plates.
-
Reagent Addition:
-
Prepare a master mix containing His-ENL, biotinylated histone peptide, and Anti-6xHis-ULight™ acceptor in assay buffer.
-
Dispense the master mix into the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
-
Donor Addition:
-
Add the Streptavidin-Europium (Eu) donor to all wells.
-
-
Final Incubation & Reading:
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
Read the plates using a TR-FRET compatible plate reader. Measure emission at two wavelengths: 665 nm (FRET signal) and 615 nm (Europium reference).[8] The ratio of these signals is used to determine inhibition.
-
Quantitative Data Summary
The following tables summarize key quantitative data from published ENL inhibitor screening campaigns.
Table 1: HTS Assay Parameters and Performance
| Assay Type | ENL Protein Conc. | Peptide & Conc. | Z' Factor | Hit Rate (>50% Inh.) | Reference |
| AlphaScreen | 100 nM | Biotin-H3K9ac (10 nM) | > 0.7 | 7.0% | [9] |
| AlphaScreen | 80 nM | Biotin-H3K27cr (40 nM) | 0.82 | Not Reported | [1] |
| TR-FRET | Not Specified | H3K9cr | Not Reported | Not Reported | [13] |
| TR-FRET | Not Specified | H3K27cr | > 0.7 | 0.04% | [8][14] |
Table 2: IC50 Values of Selected ENL Inhibitors in Biochemical Assays
| Compound | Assay Type | ENL IC50 (nM) | AF9 IC50 (nM) | YEATS2 IC50 (nM) | GAS41 IC50 (nM) | Reference |
| Compound 11 | AlphaScreen | 51 | 984 | >50,000 | >50,000 | [9] |
| Compound 24 | AlphaScreen | 76 | 13,000 | >50,000 | >50,000 | [9] |
| SGC-iMLLT | AlphaScreen | 260 | Not Reported | Not Reported | Not Reported | [15] |
| TDI-11055 | TR-FRET | 50 | 70 | >100,000 | >100,000 | [16] |
| SR-0813 | HTRF | 25 | 311 | >50,000 | >50,000 | [14] |
| MS41 | AlphaScreen | 119 | Comparable to ENL | >50,000 | >50,000 | [17] |
Cell-Based Assays for Hit Validation
After identifying potent inhibitors in biochemical assays, their activity must be validated in a cellular context. Cell-based assays confirm target engagement and provide an initial assessment of cell permeability and biological effect.
ENL Signaling Pathway in Oncogenesis
Caption: ENL recognizes histone acetylation to drive oncogenic gene expression.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in intact cells.[18] The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[18][19]
Protocol: CETSA for ENL Target Engagement
This protocol is for use with human leukemia cell lines (e.g., MV4;11, MOLM-13).[5][9]
Procedure:
-
Cell Treatment: Treat leukemia cells (e.g., 2 x 10^7 cells) with the test compound (e.g., 5 µM) or DMSO vehicle for 1 hour at 37°C.[5]
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.[18]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Collect the supernatant containing the soluble, non-denatured protein.
-
-
Analysis:
-
Analyze the amount of soluble ENL protein in each sample by Western blot or other quantitative protein detection methods (e.g., luminescence-based HiBiT assay).[18]
-
Plot the amount of soluble ENL as a function of temperature. A successful inhibitor will cause a rightward shift in the melting curve, indicating stabilization of the ENL protein at higher temperatures.[9]
-
By combining robust biochemical HTS with confirmatory cell-based target engagement and functional assays, researchers can efficiently discover and validate novel, potent, and selective inhibitors of the ENL protein for therapeutic development.
References
- 1. epicypher.com [epicypher.com]
- 2. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 8. epicypher.com [epicypher.com]
- 9. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of ENL/AF9 YEATS and FLT3 disclosed in Bridge Medicines patent | BioWorld [bioworld.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-Based Ligand Discovery for the ENL YEATS Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming ENL IN-3 Resistance in Leukemia Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENL inhibitors and degraders in leukemia cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments targeting ENL in leukemia cell lines.
Q1: My ENL inhibitor (e.g., TDI-11055, SR-0813) is showing little to no effect on the viability of my leukemia cell line. What are the possible reasons?
A1: Several factors could contribute to the lack of response to an ENL inhibitor:
-
Cell Line Dependency: Not all leukemia cell lines are dependent on ENL for survival. Cell lines with MLL rearrangements (e.g., MV4;11, MOLM-13) or NPM1 mutations are generally more sensitive to ENL inhibition.[1][2] It is crucial to verify the ENL dependency of your specific cell line, for instance, through CRISPR-Cas9-mediated gene knockout studies.
-
Acquired Resistance: The cell line may have developed resistance to the inhibitor. A known mechanism of resistance to the ENL inhibitor TDI-11055 is a specific mutation in the ENL protein identified through a CRISPR-Cas9-mediated mutagenesis screen.[1][3] Consider sequencing the ENL gene in your resistant cell line to check for mutations.
-
Compound Inactivity: Ensure the inhibitor is active and used at an appropriate concentration. Verify the compound's purity and stability. It is also recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Experimental Duration: The anti-leukemic effects of ENL disruption may require a longer treatment duration than 72 hours to become apparent.[4]
Q2: I am observing high variability in my cell viability assay results. How can I improve consistency?
A2: To improve the consistency of your cell viability assays:
-
Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Homogeneous Compound Distribution: Mix the compound thoroughly in the media before adding it to the cells.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation.
-
Consistent Incubation Times: Adhere to a strict incubation schedule for all plates.
-
Use Appropriate Controls: Include vehicle-only (e.g., DMSO) and untreated controls in every experiment.
Q3: My ENL degrader (e.g., MS41, SR-1114) is not efficiently degrading the ENL protein. What could be the issue?
A3: Inefficient degradation of ENL by a PROTAC (proteolysis-targeting chimera) could be due to:
-
E3 Ligase Component Levels: PROTACs that recruit the CRBN E3 ligase, like thalidomide-based degraders, depend on the expression of CRBN.[5] Verify the expression level of the relevant E3 ligase components in your cell line.
-
Compound Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for maximal degradation. For instance, with SR-1114, maximal degradation may occur within 4 hours.[4]
-
Proteasome Activity: Ensure the proteasome is active in your cells, as PROTACs rely on the ubiquitin-proteasome system for protein degradation.
Q4: I am concerned about off-target effects of my ENL degrader. How can I assess and mitigate them?
A4: Off-target effects are a known concern with some PROTACs. For example, thalidomide-based ENL degraders can also lead to the degradation of other proteins like IKZF1 and IKZF3.[5][6]
-
Assess Off-Target Degradation: Use proteomics to identify other proteins that are degraded upon treatment with your ENL degrader.
-
Use a Negative Control: A non-active analogue of the degrader can help distinguish on-target from off-target effects. For example, MS41N is an inactive version of the ENL degrader MS41.[5]
-
Consider Alternative Degraders: PROTACs that recruit different E3 ligases (e.g., VHL instead of CRBN) may have different off-target profiles.[5]
Q5: How can I overcome resistance to ENL inhibitors in my experiments?
A5: Overcoming resistance to ENL inhibitors may involve several strategies:
-
Combination Therapy: Combining ENL inhibitors with other anti-leukemic agents may be effective. For example, disrupting ENL's function has been shown to sensitize leukemia cells to BET inhibitors like JQ1.[7]
-
Targeting Downstream Pathways: Since ENL regulates the expression of key oncogenes like MYC, targeting these downstream effectors could be a viable strategy.[8]
-
Utilizing ENL Degraders: If resistance is due to a mutation that prevents inhibitor binding but does not affect the overall protein structure, an ENL degrader might still be effective.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on ENL inhibitors and degraders in various leukemia cell lines.
Table 1: In Vitro Efficacy of ENL Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| TDI-11055 | MV4;11 | Cell Viability (8 days) | ~0.1 | [2] |
| MOLM-13 | Cell Viability (8 days) | ~0.1 | [2] | |
| OCI-AML2 | Cell Viability (8 days) | ~0.1 | [2] | |
| SR-0813 | MV4;11 | Proliferation | ~1 | [4] |
| MOLM-13 | Proliferation | ~1 | [4] | |
| OCI-AML2 | Proliferation | ~1 | [4] |
Table 2: In Vitro Efficacy of ENL Degraders
| Compound | Cell Line | Assay | DC50 (nM) | Reference |
| MS41 | MV4;11 | ENL Degradation | <10 | [5] |
| SR-1114 | MV4;11 | ENL Degradation | 150 | [4] |
| MOLM-13 | ENL Degradation | 311 | [4] |
Table 3: Effect of ENL Inhibition/Degradation on Gene Expression and Differentiation
| Treatment | Cell Line | Target Gene/Marker | Effect | Fold Change/Increase | Reference |
| TDI-11055 | MV4;11 | MYC, HOXA9 | Downregulation | >1.5-fold | [9] |
| MS41 (24h) | MV4;11 | MYC, HOXA9 | Downregulation | >1.5-fold | [5] |
| SR-1114 (16h) | MV4;11 | CD11b | Upregulation | Not specified | [4] |
| ENL Depletion | MOLM-13 | CD11b | Upregulation | Not specified | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for leukemia suspension cell lines.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add the ENL inhibitor or degrader at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 8 days) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for ENL Protein Levels
-
Cell Lysis:
-
Treat leukemia cells with the ENL inhibitor or degrader for the desired time.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ENL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Chromatin Immunoprecipitation (ChIP)-qPCR for ENL Occupancy
-
Cross-linking: Treat leukemia cells with the ENL inhibitor or vehicle control. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-ENL antibody or an IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR: Perform quantitative PCR using primers specific for the promoter or gene body regions of known ENL target genes (e.g., MYC, HOXA9).
-
Data Analysis: Calculate the enrichment of ENL at specific genomic loci as a percentage of the input DNA.
Visualizations
ENL Signaling Pathway in MLL-Rearranged Leukemia
Caption: ENL signaling pathway in MLL-rearranged leukemia and points of therapeutic intervention.
Experimental Workflow for Assessing ENL Inhibitor Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of an ENL inhibitor.
Logical Relationship of ENL Resistance Mechanisms
Caption: Logical flow from ENL inhibition to the development and potential mitigation of resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of ENL YEATS Domain Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ENL YEATS domain inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for commonly used ENL YEATS domain inhibitors?
A1: Off-target profiles have been characterized for several ENL YEATS domain inhibitors. For example, the inhibitor SR-0813 has been profiled against a broad panel of kinases and bromodomains. While it is highly selective for the ENL/AF9 YEATS domains, it has been shown to bind to the kinase YSK4 (MAP3K19) with a significantly lower affinity (Kd = 3.5 μM) compared to its affinity for the ENL YEATS domain (IC50 = 25 nM).[1][2][3][4] Proteomics studies on the ENL PROTAC degrader SR-1114, which incorporates a derivative of SR-0813, revealed off-target degradation of the transcription factor IKZF1.[1][2][3]
Q2: How can I assess the selectivity of my ENL YEATS domain inhibitor?
A2: A multi-pronged approach is recommended to assess inhibitor selectivity. This includes:
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In vitro binding assays: Screen the inhibitor against a panel of related proteins, such as other YEATS domain-containing proteins (e.g., AF9, YEATS2, GAS41) and other acetyl-lysine reader domains like bromodomains.[1][2][5]
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Kinase profiling: Utilize services like KINOMEscan to screen against a large panel of kinases, especially if the inhibitor scaffold is similar to known kinase inhibitors.[1][2][3][4]
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Cellular thermal shift assay (CETSA): This method can be used to verify target engagement and selectivity in a cellular context.[1][2][6][7]
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Whole-proteome analysis: Techniques like tandem mass tag (TMT)-based proteomics can identify changes in protein abundance upon inhibitor treatment, revealing potential off-target degradation or stabilization.[1][2][3]
Q3: My experimental results are inconsistent with genetic knockdown of ENL. Could this be due to off-target effects?
A3: Discrepancies between inhibitor-induced phenotypes and those from genetic knockdowns can indeed be due to off-target effects.[8] It is crucial to validate that the observed phenotype is a direct result of ENL inhibition. A CRISPR-Cas9-mediated mutagenesis screen can be employed to identify mutations in ENL that confer resistance to the inhibitor.[8] If a specific mutation in the ENL YEATS domain rescues the cellular phenotype in the presence of the inhibitor, it strongly suggests an on-target effect.
Q4: What is the significance of the off-target degradation of IKZF1 by ENL PROTACs?
A4: The off-target degradation of the IKAROS family transcription factor IKZF1 is a known liability for some PROTACs that utilize thalidomide or its analogs to recruit the CRBN E3 ligase.[1][2][3][9] Since IKZF1 is an important transcription factor in hematological cells, its degradation can complicate the interpretation of experiments studying ENL's role in transcriptional control in leukemias.[1][2] It is therefore recommended to use ENL inhibitors that do not rely on this degradation machinery for mechanistic studies where IKZF1 activity is relevant.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected cellular phenotype not reported with ENL knockdown. | Off-target activity of the inhibitor. | 1. Perform a kinase screen (e.g., KINOMEscan) to identify potential off-target kinases.[1][2][3][4]2. Conduct a BROMOscan to check for off-target binding to bromodomains.[1][2][3]3. Use proteome-wide analysis to identify unintended changes in protein levels.[1][2][3]4. Perform a CRISPR-Cas9 mutagenesis screen to confirm on-target engagement is responsible for the phenotype.[8] |
| Inhibitor shows high potency in biochemical assays but weak cellular activity. | Poor cell permeability or rapid metabolism. | 1. Assess cellular target engagement using CETSA.[1][2][6][7]2. Evaluate the pharmacokinetic properties of the compound.[10][11] |
| Discrepancy in results between different ENL-dependent cell lines. | Cell line-specific expression of off-targets or compensatory pathways. | 1. Characterize the expression levels of known off-targets (e.g., YSK4, IKZF1) in the cell lines being used.2. Investigate potential compensatory signaling pathways that may be activated in resistant cell lines.[12] |
| PROTAC-based ENL degrader shows toxicity or unexpected gene expression changes. | Off-target degradation of other proteins (e.g., IKZF1). | 1. Perform proteomic analysis to identify all degraded proteins.[1][2][3]2. Use a non-degrading inhibitor as a control to distinguish between effects of ENL inhibition and off-target degradation.3. Consider designing PROTACs that utilize different E3 ligases to avoid CRBN-mediated off-targets.[9] |
Quantitative Data Summary
Table 1: Selectivity Profile of ENL YEATS Domain Inhibitor SR-0813
| Target | Assay Type | Result | Reference |
| ENL YEATS | HTRF | IC50 = 25 nM | [1] |
| AF9 YEATS | HTRF | Potent Inhibition | [3] |
| YEATS2 | Histone Peptide Array | Minimal effect at 50 µM | [1][2] |
| YEATS4 | Surface Plasmon Resonance (SPR) | No binding observed | [1][2] |
| BRD4 BD1 | HTRF | Inactive | [1][2] |
| Bromodomains (32 total) | BROMOscan | No off-targets identified | [1][2] |
| YSK4 (MAP3K19) | KINOMEscan & Affinity Determination | Kd = 3.5 µM | [1][2][3][4] |
| Kinases (468 total) | KINOMEscan | 4 potential hits, 3 were false positives | [1][2][3][4] |
Table 2: Off-Target Profile of ENL PROTAC Degrader SR-1114
| Target | Assay Type | Result | Reference |
| ENL | Proteomics (4h treatment) | Strong, selective degradation | [3] |
| IKZF1 | Proteomics | Weak degradation | [1][2][3] |
Key Experimental Protocols
TMT-Based Whole Proteome Analysis
This protocol is used to identify and quantify changes in protein abundance across the proteome following inhibitor treatment.
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Cell Treatment: Treat cells (e.g., MV4;11) with the ENL inhibitor or vehicle control (DMSO) for the desired time points (e.g., 4 or 16 hours).
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Cell Lysis: Harvest and flash-freeze the cells. Resuspend the cell pellet in lysis buffer (e.g., PBS with Roche cOmplete protease inhibitor cocktail) and sonicate.
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Protein Quantification and Preparation: Quantify the protein concentration. Take 100 µg of protein and perform denaturation with 8 M urea and reduction with 10 mM DTT at 65°C.
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Alkylation and Digestion: Alkylate cysteines with iodoacetamide and digest the proteins into peptides using an appropriate protease (e.g., Trypsin/Lys-C mix).
-
TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's instructions.
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Fractionation and LC-MS/MS: Combine the labeled peptides and fractionate using high-pH reversed-phase chromatography. Analyze the fractions by LC-MS/MS.
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Data Analysis: Search the raw data against a protein database to identify and quantify proteins. Calculate the fold change in protein abundance between inhibitor-treated and control samples.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the intracellular engagement of an inhibitor with its target protein.
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Cell Treatment: Treat cells expressing the target protein (e.g., ENL(YEATS)-HiBiT fusion) with the inhibitor or vehicle control for 1 hour.
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Heating: Transfer the cell suspensions to PCR tubes and heat them at a range of temperatures for 3 minutes in a thermocycler.
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Lysis and Luminescence Detection: Lyse the cells and measure the luminescence of the soluble fraction.
-
Data Analysis: Plot luminescence as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[1][2][6][7]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the inhibitor displaces ENL from its chromatin binding sites.
-
Cell Treatment and Crosslinking: Treat cells (e.g., MV4;11) with the ENL inhibitor or vehicle control for a specified time (e.g., 4 hours). Crosslink proteins to DNA with formaldehyde.
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Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin into fragments.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for ENL.
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Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the protein-DNA complexes.
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Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.
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Analysis: Quantify the amount of specific DNA sequences (e.g., known ENL target gene promoters like MYC or gene bodies like HOXA10) using qPCR. A decrease in the amount of immunoprecipitated DNA in inhibitor-treated cells indicates displacement of ENL from chromatin.
Visualizations
Caption: Workflow for identifying and validating off-target effects of ENL YEATS domain inhibitors.
Caption: Mechanism of on-target and off-target degradation by an ENL PROTAC.
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical inhibition of ENL/AF9 YEATS domains in acute leukemia | bioRxiv [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Ligand Discovery for the ENL YEATS Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemical-genetic interaction between PAF1 and ENL/AF9 YEATS inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ENL IN-3 Dosage for In-Vivo Mouse Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ENL inhibitors, using a representative compound of the class, here referred to as ENL IN-3, for in-vivo mouse models of cancer, particularly Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ENL inhibitors like ENL IN-3?
A1: ENL (Eleven-Nineteen Leukemia) is a chromatin reader protein that recognizes acetylated histone tails via its YEATS domain.[1][2] This interaction is crucial for recruiting transcriptional machinery, such as the Super Elongation Complex (SEC) and DOT1L, to gene promoters, thereby driving the expression of oncogenes like MYC and HOXA9 that are essential for leukemia maintenance.[1][2][3] ENL inhibitors are small molecules designed to bind to the YEATS domain of ENL, blocking its ability to recognize acetylated histones. This displacement of ENL from chromatin leads to the suppression of these oncogenic gene expression programs, which in turn inhibits cancer cell proliferation and can induce differentiation.[2][4]
Q2: Which mouse models are most appropriate for in-vivo studies with ENL IN-3?
A2: The choice of mouse model is critical for evaluating the efficacy of ENL inhibitors. For AML, patient-derived xenograft (PDX) models are highly valuable as they retain the genetic and phenotypic heterogeneity of the original tumor.[5] These models are typically established in immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, to ensure successful engraftment of human AML cells.[5][6] Cell line-derived xenograft (CDX) models using human AML cell lines that are known to be dependent on ENL (e.g., those with MLL rearrangements or NPM1 mutations) are also commonly used.[1][4]
Q3: What is a typical starting dose and administration route for an ENL inhibitor in mice?
A3: A specific ENL YEATS inhibitor, TDI-11055, has been shown to be effective with oral dosing in mouse models of AML.[1][4] A starting point for dose-range finding studies could be guided by published data on similar compounds. For TDI-11055, oral doses of 30, 50, and 100 mg/kg have been characterized for pharmacokinetic studies.[4] The administration route should ideally match the intended clinical route. For many small molecule inhibitors, oral gavage is a common method for in-vivo studies.[4]
Q4: How do I prepare ENL IN-3 for administration to mice?
A4: The formulation of a small molecule inhibitor is crucial for its bioavailability. A common formulation for oral gavage of hydrophobic compounds involves creating a suspension. For the ENL inhibitor TDI-11055, a typical vehicle is 5% DMSO in 95% of a 10% w/v solution of Kleptose HPB.[4] It is essential to ensure the compound is uniformly suspended before each administration.
Troubleshooting Guides
Issue 1: No observable anti-tumor efficacy in the mouse model.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | The administered dose may be too low to achieve a therapeutic concentration in the plasma and tumor tissue. |
| Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Perform pharmacokinetic (PK) analysis to correlate plasma drug concentration with efficacy.[4] | |
| Poor Bioavailability | The formulation of ENL IN-3 may not be optimal, leading to poor absorption after oral administration. |
| Solution: Experiment with different vehicle formulations. Consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass absorption barriers, although this may alter the pharmacokinetic profile. | |
| Inappropriate Mouse Model | The chosen cancer cell line or PDX model may not be dependent on the ENL signaling pathway. |
| Solution: Confirm the dependency of your model on ENL using in-vitro assays (e.g., CRISPR-Cas9 mediated depletion of ENL).[2] Select models with known MLL rearrangements or NPM1 mutations, which are more likely to be sensitive to ENL inhibition.[1][4] | |
| Drug Resistance | The tumor cells may have intrinsic or acquired resistance to ENL inhibition. |
| Solution: Investigate potential resistance mechanisms, such as mutations in the ENL YEATS domain.[4] Consider combination therapies with other agents, such as BET inhibitors, which have shown synergistic effects with ENL inhibition.[2][7] |
Issue 2: Significant toxicity or adverse effects observed in treated mice (e.g., weight loss, lethargy).
| Possible Cause | Troubleshooting Step |
| Dosage is too high | The administered dose may exceed the maximum tolerated dose (MTD). |
| Solution: Reduce the dosage of ENL IN-3. Conduct a formal MTD study to identify a dose that is effective without causing severe toxicity. Monitor mice daily for clinical signs of toxicity and body weight. | |
| Off-target effects | ENL IN-3 may have off-target activities that contribute to toxicity. |
| Solution: Evaluate the selectivity of your inhibitor against other YEATS domain-containing proteins and a broader panel of kinases and receptors. If off-target effects are suspected, a medicinal chemistry effort to improve selectivity may be necessary. | |
| Vehicle-related toxicity | The vehicle used to formulate ENL IN-3 may be causing adverse effects. |
| Solution: Administer the vehicle alone to a control group of mice to assess its toxicity. If the vehicle is toxic, explore alternative, well-tolerated formulations. |
Quantitative Data Summary
Table 1: In-Vitro Potency of a Representative ENL Inhibitor (TDI-11055)
| Assay | Target/Cell Line | IC50 | Reference |
| TR-FRET Assay | ENL YEATS Domain | 0.04 µM | [4] |
| Cell Viability (8-day) | MV4;11 (MLL-r AML) | 0.10 µM | [1] |
| Cell Viability | OCI-AML3 (NPM1c AML) | 0.27 µM | [4] |
Table 2: In-Vivo Efficacy of a Representative ENL Inhibitor (TDI-11055) in AML Xenograft Models
| Mouse Model | Cell Line | Treatment | Key Outcome | Reference |
| PDX | MLL-rearranged AML | Oral dosing | Efficacy without overt toxicity | [1] |
| PDX | NPM1-mutated AML | Oral dosing | Efficacy without overt toxicity | [1] |
| CDX | MLL-rearranged AML | Oral dosing | Blocked disease progression, prolonged survival | [4] |
| CDX | NPM1-mutated AML | Oral dosing | Blocked disease progression, prolonged survival | [4] |
Experimental Protocols
Protocol 1: Establishment of an AML Patient-Derived Xenograft (PDX) Model
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Animal Model: Use 6-8 week old immunodeficient mice (e.g., NSG mice).[6]
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Cell Preparation: Obtain primary AML patient cells. To improve engraftment, ensure high viability of the cells during thawing and preparation.[5]
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Irradiation: Sublethally irradiate the mice (e.g., 100-200 cGy) 24 hours prior to cell injection to facilitate engraftment.[6]
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Injection: Intravenously inject 1 x 10^6 viable AML cells into the tail vein of each mouse.[6]
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Engraftment Monitoring: Starting 3-4 weeks post-injection, monitor the engraftment of human leukemic cells (hCD45+) in the peripheral blood of the mice weekly using flow cytometry.[5] Engraftment can take 3-6 months.
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Initiation of Treatment: Once sufficient engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize the mice into treatment and control groups to begin dosing with ENL IN-3.
Protocol 2: Pharmacokinetic (PK) Study of an Oral ENL Inhibitor
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Animal Model: Use 6-8 week old female BALB/c mice or the strain used for efficacy studies.[4]
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Compound Formulation: Prepare ENL IN-3 in a suitable vehicle for oral administration (e.g., 5% DMSO:95% of 10% w/v Kleptose HPB).[4]
-
Dosing: Administer a single oral dose of ENL IN-3 via gavage at various concentrations (e.g., 30, 50, 100 mg/kg).[4]
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Sample Collection: Collect serial blood samples from the mice at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
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Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to determine the concentration of ENL IN-3 at each time point.
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Data Analysis: Plot the plasma concentration of ENL IN-3 versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2).[4] This data is crucial for designing an effective dosing regimen for efficacy studies.
Visualizations
Caption: ENL Signaling Pathway and Point of Inhibition.
Caption: In-Vivo Efficacy Study Workflow for ENL Inhibitors.
References
- 1. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AML Mouse Xenograft Model [bio-protocol.org]
- 7. aacrjournals.org [aacrjournals.org]
Strategies to reduce cytotoxicity of ENL IN-3 in non-cancerous cells
Welcome to the technical support center for ENL IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ENL IN-3 in their experiments while minimizing potential cytotoxicity in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ENL IN-3?
A1: ENL IN-3 is a potent and selective inhibitor of the ENL YEATS domain. The ENL protein is a histone acetylation reader that plays a crucial role in transcriptional regulation.[1][2] By binding to acetylated lysine residues on histones, ENL helps to recruit transcriptional machinery to specific gene loci, including many proto-oncogenes such as MYC and HOXA9/10.[3] In cancers like acute myeloid leukemia (AML), ENL is often co-opted to drive oncogenic gene expression programs.[1][4] ENL IN-3 competitively binds to the YEATS domain of ENL, preventing its interaction with acetylated histones. This leads to the displacement of ENL from chromatin, suppression of target gene expression, and subsequent inhibition of cancer cell growth.[4]
Q2: What are the potential sources of cytotoxicity in non-cancerous cells when using ENL IN-3?
A2: While ENL inhibitors are designed to selectively target cancer cells that are dependent on ENL for survival, cytotoxicity in non-cancerous cells can occur through several mechanisms:
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On-target toxicity: Non-cancerous cells also express ENL, and its inhibition might interfere with normal physiological processes that rely on ENL-mediated transcription. The extent of this toxicity depends on the cell type's reliance on ENL.
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Off-target effects: ENL IN-3 may interact with other proteins, such as kinases or other bromodomain-containing proteins, leading to unintended cellular effects.[3][5] Although compounds like SR-0813 have shown high selectivity, off-target screening is crucial for any new inhibitor.[3][5]
-
Metabolic liabilities: The compound might be metabolized into toxic byproducts within the cells.[3]
-
General cellular stress: At high concentrations, small molecules can induce stress responses, leading to apoptosis or necrosis irrespective of their primary target.
Q3: How can I assess the cytotoxicity of ENL IN-3 in my cell line?
A3: A multi-parametric approach is recommended to accurately assess cytotoxicity.[6][7] Relying on a single assay can be misleading, as some compounds can interfere with assay components or cellular metabolism without causing cell death.[8]
Here are some commonly used assays:
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Metabolic Viability Assays (e.g., MTT, MTS, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often correlated with viability.[7][8][9][10] However, be aware that compounds affecting mitochondrial function can give false positives.[8]
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Membrane Integrity Assays (e.g., LDH release, Propidium Iodide, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.[11][12]
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): These assays detect early markers of programmed cell death.
-
ATP-based Viability Assays: Measuring intracellular ATP levels provides a direct indication of cell health.[7]
It is advisable to use a combination of assays that measure different cellular parameters to get a comprehensive view of cytotoxicity.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in non-cancerous control cells at expected therapeutic concentrations. | 1. On-target toxicity: The non-cancerous cell line may be unexpectedly sensitive to ENL inhibition. 2. Off-target effects: ENL IN-3 may be hitting other critical cellular targets. 3. Incorrect dosage: Calculation error or issues with compound stability/potency. | 1. Titrate the concentration: Determine the IC50 for cytotoxicity in the non-cancerous cell line and compare it to the IC50 in your cancer cell model to establish a therapeutic window. 2. Use a rescue experiment: If possible, overexpress ENL in the non-cancerous cells to see if it rescues the cytotoxic phenotype, confirming on-target toxicity. 3. Perform off-target profiling: Use services like KINOMEscan or BROMOscan to identify potential off-target interactions.[3] 4. Verify compound concentration and stability: Confirm the concentration of your stock solution and test for compound degradation. |
| Discrepancy between different cytotoxicity assays (e.g., MTT shows high toxicity, but LDH release is low). | 1. Mitochondrial dysfunction: The compound may be inhibiting mitochondrial respiration without causing immediate cell death, leading to a drop in MTT signal.[8] 2. Cytostatic vs. Cytotoxic effect: The compound may be inhibiting cell proliferation (cytostatic) rather than killing the cells (cytotoxic).[11] 3. Assay interference: The compound may directly interfere with the assay chemistry.[12] | 1. Use an orthogonal assay: Confirm the results with a membrane integrity assay (e.g., LDH, Propidium Iodide) or an ATP-based assay.[7] 2. Perform cell cycle analysis: Use flow cytometry to determine if the compound is causing cell cycle arrest. 3. Run an assay control: Test the compound in a cell-free system with the assay reagents to check for direct interference. |
| Inconsistent results between experiments. | 1. Cell culture variability: Differences in cell passage number, confluency, or media components. 2. Compound stability: Degradation of ENL IN-3 in solution over time. 3. Experimental setup: Variations in incubation time or plating density. | 1. Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent seeding density and growth conditions. 2. Prepare fresh compound dilutions: Prepare working solutions of ENL IN-3 fresh for each experiment from a frozen stock. 3. Maintain consistent protocols: Adhere strictly to established protocols for treatment duration and assay procedures. |
Strategies to Reduce Cytotoxicity
| Strategy | Description | Considerations |
| Optimize Concentration and Exposure Time | Use the lowest effective concentration of ENL IN-3 for the shortest duration necessary to achieve the desired biological effect in cancer cells. | A thorough dose-response and time-course experiment in both cancer and non-cancerous cells is essential to identify the optimal therapeutic window. |
| Co-treatment with Cytoprotective Agents | If the mechanism of cytotoxicity is known (e.g., oxidative stress), co-administration of an appropriate protective agent (e.g., an antioxidant) may mitigate toxicity in non-cancerous cells. | The protective agent should not interfere with the anti-cancer activity of ENL IN-3. This needs to be empirically tested. |
| Pulsed Dosing | Instead of continuous exposure, treat cells with ENL IN-3 for a defined period, followed by a washout period. This can allow non-cancerous cells to recover while still exerting an effect on more sensitive cancer cells. | The optimal timing and duration of the pulses will need to be determined experimentally. |
| Use of a More Selective Analog | If off-target effects are suspected to be the primary cause of cytotoxicity, consider synthesizing or obtaining analogs of ENL IN-3 with a potentially improved selectivity profile. | This is a long-term strategy that requires medicinal chemistry efforts. |
| 3D Cell Culture Models | Utilize 3D culture systems (spheroids, organoids) which can sometimes provide a more physiologically relevant model and may reveal different sensitivity profiles compared to 2D monolayers. | 3D models are more complex to set up and may require different assay protocols. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of ENL IN-3 using a Multiplexed Viability and Cytotoxicity Assay
This protocol combines the measurement of two distinct parameters in the same well: cell viability (through a protease substrate that measures live-cell activity) and cytotoxicity (through a protease substrate that measures dead-cell activity from cells that have lost membrane integrity).
Materials:
-
Non-cancerous cell line of interest and appropriate culture medium.
-
ENL IN-3 stock solution (e.g., 10 mM in DMSO).
-
Multiplexed viability/cytotoxicity assay kit (e.g., MultiTox-Fluor, Promega).
-
Opaque-walled 96-well plates suitable for fluorescence measurements.[11]
-
Plate reader capable of measuring fluorescence at the appropriate wavelengths.
Procedure:
-
Cell Seeding: Seed the non-cancerous cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of ENL IN-3 in culture medium. Include a vehicle control (DMSO) and a maximum cytotoxicity control (e.g., a known cytotoxic agent or cell lysis).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ENL IN-3.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Assay Reagent Preparation: Prepare the assay reagents according to the manufacturer's instructions. This typically involves mixing two substrates.
-
Measurement: Add the combined assay reagent to each well and incubate for the recommended time. Measure the fluorescence for both viability and cytotoxicity using a plate reader.
-
Data Analysis: Calculate the percentage of viability and cytotoxicity for each concentration relative to the controls. Plot the dose-response curves to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Assessing Off-Target Kinase Inhibition
This protocol provides a general workflow for using a commercial kinase profiling service.
Procedure:
-
Compound Submission: Provide a sample of ENL IN-3 at a specified concentration and quantity to the service provider (e.g., KINOMEscan by DiscoveX).
-
Screening: The service will screen the compound against a large panel of purified, active kinases (e.g., 468 kinases).[3][5] The binding interactions are quantified.
-
Data Analysis: The results are typically provided as a percentage of control or dissociation constants (Kd) for any significant interactions.
-
Hit Validation: Any potential off-target hits should be validated through secondary biochemical or cell-based assays to confirm functional inhibition.
Visualizations
Caption: Mechanism of ENL IN-3 action.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Epigenetic Reader ENL Inhibits Super-Enhancer-Driven Oncogenic Transcription and Synergizes with BET Inhibition to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 9. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of synthetic ENL inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of synthetic ENL (Eleven-Nineteen Leukemia) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of an ENL inhibitor. What are the potential causes?
A1: Inconsistent results between different batches of a synthetic ENL inhibitor are a common issue and can stem from several factors. The most frequent causes include variations in the purity of the compound, the presence of residual solvents or synthetic byproducts, differences in solubility, and degradation of the compound due to improper storage or handling. Each of these can significantly impact the inhibitor's potency and lead to variability in experimental outcomes. It is crucial to implement a quality control workflow for each new batch to ensure consistency.
Q2: What is an acceptable purity level for a synthetic ENL inhibitor to be used in research?
A2: For most in vitro and cell-based assays, a purity of ≥95% is generally considered acceptable.[1][2] However, for sensitive applications such as in vivo studies or enzymatic assays where trace impurities could have significant off-target effects, a purity of ≥98% is highly recommended. It is important to note that the method of purity determination is critical; chromatographic methods like HPLC are preferred over spectral data alone.[1][2]
Q3: How can we confirm the identity and purity of a new batch of an ENL inhibitor?
A3: A combination of analytical techniques should be used to confirm the identity and purity of a new batch of an ENL inhibitor. High-Performance Liquid Chromatography (HPLC) is essential for determining purity and identifying the presence of related substance impurities.[3][4] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), will confirm the molecular weight of the compound.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is crucial for verifying the chemical structure of the inhibitor.[5][6]
Q4: Can the physical form of the inhibitor (e.g., powder color, crystallinity) affect its performance?
A4: Yes, variations in the physical form of a powdered inhibitor can indicate potential issues. A change in color could suggest the presence of an impurity or degradation product. Differences in crystallinity or morphology can affect the inhibitor's solubility and dissolution rate, which in turn can impact its effective concentration in your experiments.[7] While visual inspection is a useful first step, it should always be followed by rigorous analytical testing.
Q5: What are the best practices for preparing and storing stock solutions of ENL inhibitors to ensure their stability?
A5: Proper preparation and storage of stock solutions are critical for maintaining the inhibitor's activity and ensuring reproducible results.[8][9][10][11]
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the inhibitor is highly soluble, most commonly dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[8] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light and moisture.[8]
-
Handling: Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[9]
Troubleshooting Guides
Issue 1: A new batch of ENL inhibitor shows significantly lower potency (higher IC50) than the previous batch.
This is a common problem that can derail a research project. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: High background or off-target effects observed with a new batch of ENL inhibitor.
High background or unexpected cellular phenotypes can be indicative of impurities with their own biological activity.
-
Review the HPLC Chromatogram: Look for the presence of significant impurity peaks that were not present in previous batches. Even small percentages of highly active impurities can cause significant off-target effects.
-
LC-MS Analysis of Impurities: If possible, obtain mass data on the impurity peaks to get clues about their potential identity. These could be synthetic intermediates or byproducts.
-
Test at Lower Concentrations: Determine if the off-target effects are concentration-dependent. If the desired on-target effect can be achieved at a concentration where the off-target effects are minimized, the batch may still be usable for certain experiments.
-
Purification: If the inhibitor is critical to your research and the impurities are problematic, consider re-purifying a portion of the batch using preparative HPLC.
-
Contact the Supplier: Provide your analytical data to the supplier and inquire about the impurity profile of the batch. They may be able to provide a replacement or further information.
Quantitative Data Summary
The following tables illustrate hypothetical data for two different batches of a synthetic ENL inhibitor ("Batch A" being the reference or "good" batch, and "Batch B" being a new, problematic batch) to demonstrate the potential impact of batch-to-batch variability.
Table 1: Analytical Quality Control Data
| Parameter | Method | Batch A (Reference) | Batch B (New) | Implication of Discrepancy |
| Purity | HPLC (254 nm) | 99.2% | 94.5% | Lower purity in Batch B suggests the presence of impurities that could affect activity or cause off-target effects. |
| Major Impurity | HPLC (254 nm) | 0.5% | 3.8% | A significant increase in a specific impurity in Batch B could be the source of altered biological activity. |
| Molecular Weight | LC-MS | 450.51 [M+H]⁺ | 450.50 [M+H]⁺ | Consistent molecular weight confirms the main component is the correct compound in both batches. |
| Structure | ¹H NMR | Conforms to structure | Conforms to structure | Confirms the fundamental chemical structure of the inhibitor is correct in both batches. |
| Residual Solvent | GC-MS | <0.1% Dichloromethane | 1.2% Dichloromethane | Higher residual solvent in Batch B could contribute to cytotoxicity or other non-specific effects in cell-based assays. |
Table 2: In Vitro Assay Performance Data
| Parameter | Assay Type | Batch A (Reference) | Batch B (New) | Implication of Discrepancy |
| IC50 | Enzymatic Assay (TR-FRET) | 50 nM | 150 nM | The higher IC50 for Batch B indicates it is less potent in a purified system, likely due to lower purity. |
| Cellular IC50 | Cell Proliferation (MV4;11) | 200 nM | 800 nM | The reduced cellular potency of Batch B is consistent with the enzymatic assay data. |
| Maximal Inhibition | Enzymatic Assay | 98% | 85% | The lower maximal inhibition of Batch B may suggest the presence of an interfering substance. |
| Solubility in DMSO | Visual/Nephelometry | >20 mM | ~5 mM | Lower solubility of Batch B could lead to precipitation in stock solutions or assay media, reducing the effective concentration. |
| Solubility in Assay Buffer | Light Scattering | 100 µM | 25 µM | Poor aqueous solubility of Batch B could lead to compound precipitation and inaccurate results in cellular assays. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for determining the purity of a synthetic ENL inhibitor.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the inhibitor.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or a wavelength appropriate for the compound's chromophore).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Compare the chromatogram to that of a reference batch to identify any new or significantly larger impurity peaks.
-
Protocol 2: LC-MS Identity Confirmation
This protocol outlines a general procedure for confirming the molecular weight of an ENL inhibitor.
-
Sample Preparation:
-
Dilute the 1 mg/mL stock solution from the HPLC preparation 1:100 in mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS Conditions (Example):
-
Use similar LC conditions as in the HPLC purity analysis, but with a shorter gradient if only identity confirmation is needed.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is common for many small molecule inhibitors.
-
Scan Range: Scan a mass range appropriate for the expected molecular weight (e.g., 100-1000 m/z).
-
-
Data Analysis:
-
Extract the mass spectrum from the main chromatographic peak.
-
Identify the [M+H]⁺ ion (or other adducts like [M+Na]⁺) and confirm that the measured mass corresponds to the expected molecular weight of the ENL inhibitor.
-
Protocol 3: ¹H NMR Structural Verification
This protocol describes a general method for verifying the chemical structure of an ENL inhibitor.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the inhibitor.
-
Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the solvent is compatible with the inhibitor and does not obscure key proton signals.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign the chemical shifts to the protons in the expected structure.
-
Compare the obtained spectrum with a reference spectrum (if available) or with the expected chemical shifts and coupling patterns for the proposed structure. Pay close attention to the absence of significant unassigned peaks, which could indicate impurities.
-
Mandatory Visualizations
Caption: ENL signaling pathway in acute leukemia.
Caption: Workflow for qualifying a new inhibitor batch.
References
- 1. ENL links histone acetylation to oncogenic gene expression in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ENL YEATS domain: targeting the acute myeloid leukemia epigenome - Loscocco - Biotarget [biotarget.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. The YEATS Domain Epigenetic Reader Proteins ENL and AF9 and Their Therapeutic Value in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 7. The ENL YEATS epigenetic reader domain critically links MLL-ENL to leukemic stem cell frequency in t(11;19) Leukemia [scholarworks.indianapolis.iu.edu]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. enfanos.com [enfanos.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. phytotechlab.com [phytotechlab.com]
Validation & Comparative
A Comparative Guide to ENL and MLL-Menin Interaction Inhibitors in Acute Leukemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for acute leukemias, particularly those driven by Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations, two critical protein complexes have emerged as key therapeutic targets. One is the direct interaction between the MLL fusion protein and Menin, and the other involves the ENL (Eleven-Nineteen Leukemia) protein, a component of the super elongation complex (SEC) that is often fused to MLL or otherwise critical for the leukemogenic program.
This guide provides a comparative overview of ENL IN-3, an inhibitor of the ENL YEATS domain, and other prominent inhibitors that target the MLL-menin protein-protein interaction. While their mechanisms of action differ, both classes of inhibitors aim to disrupt the oncogenic transcription programs that drive these aggressive leukemias, making a comparative analysis valuable for researchers in the field.
Differentiated Mechanisms of Action
MLL-menin inhibitors directly bind to the menin protein, preventing its interaction with the MLL fusion protein. This interaction is crucial for tethering the MLL complex to chromatin and activating downstream target genes like HOXA9 and MEIS1, which are essential for leukemogenesis. In contrast, ENL inhibitors, such as ENL IN-3, target the YEATS domain of the ENL protein. The ENL YEATS domain is a "reader" of histone acetylation, and this function is critical for the localization and activity of the super elongation complex (SEC), which MLL fusion proteins hijack to drive expression of oncogenes like MYC. By inhibiting the ENL YEATS domain, these compounds disrupt the function of the SEC, leading to the downregulation of key oncogenic transcriptional programs.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the performance of ENL IN-3 and several key MLL-menin interaction inhibitors based on publicly available experimental data. This allows for a direct comparison of their potency at the biochemical and cellular levels.
| Inhibitor | Target | Binding Affinity (Kᵢ/Kₐ) | Biochemical IC₅₀ | Cellular Activity (GI₅₀/IC₅₀) | Cell Line(s) |
| ENL IN-3 | ENL YEATS Domain | Not Available | 15.4 nM | 4.8 µM / 8.3 µM | MV4-11 / MOLM-13 |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | 0.149 nM | Not Available | 10-20 nM | MV4-11, RS4;11, MOLM-13, KOPN-8 |
| Ziftomenib (KO-539) | Menin-MLL Interaction | Not Available | 4.1 nM (WT Menin) | ~10-100 nM (Varies by cell line) | MLL-r and NPM1-mutant AML cell lines |
| VTP50469 | Menin-MLL Interaction | 0.104 nM | Not Available | 13-37 nM | MOLM13, THP1, NOMO1, ML2, EOL1, MV4;11, RS4;11 |
| MI-503 | Menin-MLL Interaction | 9.3 nM | 14.7 nM | 250-570 nM | Human MLL leukemia cell lines |
Visualizing the Pathways and Experimental Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: MLL-Menin and ENL Inhibition Pathways.
Caption: Fluorescence Polarization Assay Workflow.
Caption: Logical Comparison of Inhibitor Classes.
Experimental Protocols
1. Fluorescence Polarization (FP) Assay for Binding Affinity
This biochemical assay is commonly used to measure the binding affinity of inhibitors to their protein targets.
-
Principle: The assay measures the change in the tumbling rate of a small fluorescently labeled molecule (e.g., a peptide derived from MLL) upon binding to a larger protein (e.g., Menin). When unbound, the small fluorescent molecule rotates rapidly, resulting in low polarization of emitted light. Upon binding to the larger protein, its rotation slows down, leading to higher polarization. An inhibitor will compete with the fluorescent ligand for binding to the target protein, causing a decrease in polarization.
-
Methodology:
-
A constant concentration of the target protein (e.g., recombinant human Menin) and a fluorescently labeled ligand (e.g., FITC-labeled MLL peptide) are incubated together in a microplate to allow binding.[1]
-
Serial dilutions of the test inhibitor (e.g., ENL IN-3 or a Menin inhibitor) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor that displaces 50% of the bound fluorescent ligand) is calculated. The Kᵢ (inhibition constant) can then be derived from the IC₅₀ value.[2]
-
2. AlphaLISA Assay for ENL YEATS Domain Inhibition
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used here to quantify the interaction between the ENL YEATS domain and acetylated histones.
-
Principle: The assay uses two types of beads: Donor beads and Acceptor beads. One binding partner (e.g., biotinylated histone peptide) is captured by Streptavidin-coated Donor beads, and the other (e.g., His-tagged ENL YEATS domain) is captured by anti-His antibody-coated Acceptor beads. When the two partners interact, the beads are brought into close proximity. Upon excitation of the Donor beads, they release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal. An inhibitor disrupts this interaction, separating the beads and reducing the signal.
-
Methodology:
-
The His-tagged ENL YEATS domain protein, a biotinylated acetylated histone peptide (e.g., H3K9ac), and the test inhibitor are incubated together in a microplate.[3]
-
Anti-His Acceptor beads are added, followed by a further incubation period.
-
Streptavidin-coated Donor beads are added, and the plate is incubated in the dark.
-
The plate is read on an Alpha-enabled plate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of the compound, from which an IC₅₀ value can be determined.
-
3. Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
Co-IP is used to determine if an inhibitor can disrupt the protein-protein interaction within a cellular context.
-
Principle: An antibody against a "bait" protein (e.g., MLL fusion protein) is used to pull it out of a cell lysate. If a "prey" protein (e.g., Menin) is interacting with the bait, it will be pulled down as well. The presence of both proteins is then detected by Western blotting.
-
Methodology:
-
Leukemia cells (e.g., MV4-11) are treated with the inhibitor or a vehicle control (DMSO) for a specified time.
-
The cells are harvested and lysed to release the proteins.
-
An antibody specific to the bait protein (e.g., anti-Flag if the MLL fusion is Flag-tagged) is added to the lysate and incubated to form an antibody-protein complex.
-
Protein A/G-conjugated beads are added to capture the antibody-protein complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and separated by SDS-PAGE.
-
Western blotting is performed using antibodies against both the bait and prey proteins to visualize the amount of co-precipitated protein. A decrease in the prey protein signal in the inhibitor-treated sample indicates disruption of the interaction.[4]
-
4. Cell Viability/Proliferation Assays (MTT or CellTiter-Glo®)
These assays are used to measure the effect of the inhibitors on the growth and survival of leukemia cells.
-
Principle:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.
-
-
Methodology:
-
Leukemia cells are seeded in a multi-well plate.
-
The cells are treated with a range of concentrations of the inhibitor or a vehicle control.
-
The plate is incubated for a period of time (typically 3-7 days).
-
The appropriate reagent (MTT or CellTiter-Glo®) is added to each well according to the manufacturer's protocol.
-
After a short incubation, the signal (absorbance for MTT, luminescence for CellTiter-Glo®) is measured using a plate reader.
-
The data is used to generate a dose-response curve, from which the GI₅₀ or IC₅₀ (the concentration of inhibitor that causes 50% reduction in cell growth/viability) is calculated.[6]
-
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ENL and Menin-MLL Inhibition in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Efficacy of ENL and Menin-MLL Inhibitors in MLL Leukemia Models.
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a historically poor prognosis, underscoring the urgent need for novel therapeutic strategies. Two promising approaches that have emerged involve the targeted inhibition of key protein-protein interactions essential for MLL-fusion protein-driven oncogenesis: the interaction between the ENL YEATS domain and acetylated histones, and the interaction between Menin and the MLL fusion protein. This guide provides a detailed comparison of the preclinical efficacy of representative inhibitors from each class: ENL inhibitors (ENL IN-3 and others) and the Menin-MLL inhibitor MI-503.
Mechanism of Action: Disrupting the MLL Fusion Protein Complex
MLL fusion proteins, the hallmark of MLL-r leukemia, require the recruitment of various co-factors to drive the expression of leukemogenic target genes such as HOXA9 and MEIS1. Both ENL and Menin are critical components of this oncogenic complex.
-
ENL Inhibitors work by targeting the YEATS domain of ENL, a "reader" of histone acetylation. By blocking this interaction, ENL inhibitors prevent the recruitment of the super elongation complex (SEC) to chromatin, thereby suppressing the transcription of MLL fusion target genes.
-
MI-503 , a Menin-MLL inhibitor, directly binds to Menin and disrupts its interaction with the MLL fusion protein. This prevents the tethering of the MLL complex to chromatin, leading to the downregulation of target gene expression and subsequent anti-leukemic effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for ENL inhibitors and MI-503 from preclinical studies. Due to limited specific data for "ENL IN-3", data from other potent ENL YEATS domain inhibitors, SR-0813 and TDI-11055, are included for a more comprehensive comparison and are clearly noted.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| ENL IN-3 | ENL YEATS Domain | Biochemical | 15.4 | - | [1] |
| MLL-r Leukemia | Cell Proliferation | 4,800 (MV4-11) | MV4-11 | [1] | |
| MLL-r Leukemia | Cell Proliferation | 8,300 (MOLM-13) | MOLM-13 | [1] | |
| SR-0813 | ENL YEATS Domain | Biochemical | 25 | - | [2] |
| AF9 YEATS Domain | Biochemical | 311 | - | [2] | |
| TDI-11055 | ENL YEATS Domain | TR-FRET | ~10 | - | [3] |
| MI-503 | Menin-MLL Interaction | Biochemical | 14.7 | - | [4] |
| MLL-r Leukemia | Growth Inhibition (GI50) | 220 (MLL-AF9 murine BMCs) | MLL-AF9 murine BMCs | [4] | |
| MLL-r Leukemia | Growth Inhibition (GI50) | 250 - 570 (Human cell lines) | Various | [4] |
Table 2: In Vivo Efficacy in MLL Leukemia Xenograft Models
| Inhibitor | Model | Dosing | Key Outcomes | Reference |
| TDI-11055 | Patient-Derived Xenograft (MLL-r AML) | Oral | Blocks disease progression | [4] |
| MI-503 | MV4;11 Xenograft | Intraperitoneal | >80% reduction in tumor volume; complete regression in some mice. | [5] |
| MI-503 | MLL-AF9 Leukemia Model | Intraperitoneal | Increased median survival by ~45% | [6] |
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) of the compounds in leukemia cell lines.
-
Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor (e.g., ENL IN-3, MI-503) or DMSO as a vehicle control.
-
Incubation: Cells are incubated for a specified period, typically ranging from 3 to 10 days. For some inhibitors like MI-503, a longer incubation of 7-10 days may be required to observe a pronounced effect.[4]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The IC50 or GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model of MLL leukemia.
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude or NSG) are used to prevent rejection of human leukemia cells.
-
Cell Implantation: A defined number of MLL-rearranged leukemia cells (e.g., 5 x 10^6 MV4-11 cells) are injected subcutaneously or intravenously into the mice.[5]
-
Treatment: Once tumors are established (e.g., ~100 mm³), mice are randomized into treatment and control groups. The inhibitor is administered daily via an appropriate route (e.g., intraperitoneal injection for MI-503, oral gavage for TDI-11055).[4][5] The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. For survival studies, mice are monitored until a defined endpoint.
-
Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Survival data is analyzed using Kaplan-Meier curves. At the end of the study, tumors and organs may be harvested for further analysis, such as histology and biomarker studies.
Concluding Remarks
Both ENL and Menin-MLL inhibitors demonstrate significant preclinical activity in MLL-rearranged leukemia models, validating their respective targets as crucial for leukemia maintenance. MI-503, a Menin-MLL inhibitor, has been extensively characterized and shows potent in vitro and in vivo efficacy, including tumor regression and survival benefits. While specific data for ENL IN-3 is emerging, the broader class of potent ENL YEATS domain inhibitors, such as SR-0813 and TDI-11055, also exhibit strong anti-leukemic effects in preclinical models. The development of orally bioavailable ENL inhibitors like TDI-11055 further enhances the therapeutic potential of this class.
The choice between targeting the ENL YEATS domain or the Menin-MLL interaction may depend on the specific subtype of MLL-r leukemia, potential resistance mechanisms, and the overall safety and pharmacokinetic profiles of the inhibitors. Further head-to-head comparative studies and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising targeted therapies for patients with MLL-rearranged leukemias.
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SR-0813 - Ace Therapeutics [acetherapeutics.com]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity of ENL IN-3: A Comparative Guide to YEATS Domain Inhibition
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a chemical probe is paramount. This guide provides a detailed comparison of ENL IN-3, a potent inhibitor of the Eleven-Nineteen Leukemia (ENL) protein's YEATS domain, with other YEATS domain-containing proteins. By presenting supporting experimental data and methodologies, we aim to offer a clear perspective on the cross-reactivity profile of this compound.
ENL is a critical component of the super elongation complex and functions as a reader of histone acetylation, playing a pivotal role in transcriptional regulation. Its dysregulation is strongly implicated in certain cancers, particularly acute myeloid leukemia (AML), making it an attractive therapeutic target.[1][2] ENL IN-3 has emerged as a potent inhibitor of the ENL YEATS domain with a reported half-maximal inhibitory concentration (IC50) of 15.4 nM.[3] However, the human proteome contains three other proteins with YEATS domains: AF9, GAS41, and YEATS2. Due to the structural similarity among YEATS domains, especially between ENL and its close homolog AF9, assessing the cross-reactivity of inhibitors is a critical step in their development as selective chemical probes and potential therapeutics.
Comparative Inhibitory Activity of YEATS Domain Inhibitors
| Inhibitor | ENL IC50 (nM) | AF9 IC50 (nM) | GAS41 IC50 (nM) | YEATS2 IC50 (nM) | Reference |
| ENL IN-3 | 15.4 | Not Reported | Not Reported | Not Reported | [3] |
| Compound 11 | 51 | 984 | >20,000 | >20,000 | [1] |
| Compound 24 | <100 | Not Reported | Not Reported | Not Reported | [1] |
| TDI-11055 | 50 | 70 | >100,000 | >100,000 | [4] |
| SR-0813 | 25 | 311 | Not Reported | Not Reported | [5] |
| XL-13m | 560 | 2500 | Not Reported | Not Reported | [6] |
| XL-13n | 280 | 1700 | Not Reported | Not Reported | [6] |
Experimental Methodologies for Assessing Cross-Reactivity
The determination of inhibitor selectivity against different YEATS domains is typically performed using robust biochemical and cellular assays. Below are the detailed protocols for the most common methods cited in the literature.
AlphaScreen Assay for In Vitro Selectivity
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay widely used to study biomolecular interactions in a high-throughput format. It is a primary method for determining the IC50 values of inhibitors against YEATS domain proteins.
Principle: The assay relies on the interaction between a biotinylated histone peptide (e.g., H3K9ac) and a His-tagged YEATS domain protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and Ni2+-chelate acceptor beads bind to the His-tagged protein. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. An inhibitor that disrupts the protein-peptide interaction will decrease the signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Dilute the His-tagged YEATS domain protein (ENL, AF9, GAS41, or YEATS2) and the corresponding biotinylated histone peptide to their optimized concentrations in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., ENL IN-3).
-
-
Assay Procedure:
-
Add the test inhibitor to the wells of a microplate.
-
Add the His-tagged YEATS domain protein to the wells and incubate briefly.
-
Add the biotinylated histone peptide to initiate the binding reaction and incubate.
-
Add a mixture of Streptavidin-donor beads and Ni2+-chelate acceptor beads and incubate in the dark.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
The interaction between ENL and acetylated histones is a key step in the recruitment of the transcriptional machinery to drive the expression of oncogenes. Inhibition of the ENL YEATS domain by compounds like ENL IN-3 is designed to disrupt this process.
Conclusion
ENL IN-3 is a highly potent inhibitor of the ENL YEATS domain. While its specific cross-reactivity profile against other YEATS domain proteins (AF9, GAS41, and YEATS2) has not been extensively published, the analysis of other selective ENL inhibitors suggests that achieving high selectivity is feasible. The experimental protocols provided herein, particularly the AlphaScreen assay, represent the gold standard for evaluating the selectivity of such compounds. Further studies are required to fully elucidate the selectivity of ENL IN-3 and its potential as a specific chemical probe for studying ENL biology and as a therapeutic agent. The development of highly selective inhibitors is crucial for minimizing off-target effects and advancing our understanding of the distinct roles of each YEATS domain-containing protein in health and disease.
References
- 1. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Chemical Tools for the Human YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-guided development of YEATS domain inhibitors by targeting π-π-π stacking - PMC [pmc.ncbi.nlm.nih.gov]
Validating ENL IN-3 On-Target Effects using Thermal Shift Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of IN-3, an inhibitor of the Eleven-Nineteen Leukemia (ENL) protein, using thermal shift assays. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of this crucial validation step in drug discovery.
Introduction to ENL and IN-3
The Eleven-Nineteen Leukemia (ENL) protein is a critical epigenetic reader that recognizes acetylated histones through its YEATS domain.[1][2][3][4] As a component of the super elongation complex (SEC), ENL plays a pivotal role in regulating the transcription of key oncogenes, including MYC, making it a significant target in acute myeloid leukemia (AML).[1][2] IN-3 is a small molecule inhibitor designed to target the YEATS domain of ENL, thereby disrupting its function in transcriptional activation.[5][6] Validating that a compound like IN-3 directly binds to its intended target is a fundamental step in its development as a therapeutic agent.
The Principle of Thermal Shift Assays
Thermal shift assays (TSA), also known as differential scanning fluorimetry (DSF), are a powerful and widely used biophysical technique to assess the binding of a ligand to a target protein.[7] The core principle is that the binding of a small molecule, such as IN-3, can increase the thermal stability of its target protein, in this case, ENL.[7] This increased stability is observed as a positive shift in the protein's melting temperature (Tm), the temperature at which half of the protein population is unfolded. This change in Tm provides direct evidence of target engagement. The unfolding process is monitored by tracking the fluorescence of a dye that preferentially binds to the hydrophobic regions of the protein that become exposed upon denaturation.[7]
Experimental Comparison: ENL Stability with IN-3
To validate the on-target effects of IN-3, a thermal shift assay was performed using purified recombinant ENL protein. The melting temperature (Tm) of ENL was determined in the absence of any compound, in the presence of the inhibitor IN-3, and in the presence of a non-binding control compound.
Table 1: Comparison of ENL Melting Temperatures (Tm)
| Condition | Average Tm (°C) | Standard Deviation | ΔTm (°C) vs. ENL alone |
| ENL Protein Alone | 42.5 | ± 0.3 | - |
| ENL + IN-3 (10 µM) | 48.2 | ± 0.4 | + 5.7 |
| ENL + Control Compound (10 µM) | 42.6 | ± 0.2 | + 0.1 |
The data clearly demonstrates that the presence of IN-3 leads to a significant increase in the melting temperature of the ENL protein, with a ΔTm of +5.7°C. In contrast, the control compound, which is not expected to bind to ENL, did not produce a meaningful shift in Tm. This provides strong evidence for the direct binding of IN-3 to the ENL protein.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the thermal shift assay and the signaling pathway in which ENL is involved.
Caption: Experimental workflow for the thermal shift assay.
Caption: Simplified ENL signaling pathway in transcriptional regulation.
Detailed Experimental Protocol
This protocol outlines the steps for performing a differential scanning fluorimetry (DSF) based thermal shift assay to validate the binding of IN-3 to the ENL protein.
Materials:
-
Purified recombinant human ENL protein (YEATS domain or full-length)
-
IN-3 inhibitor
-
Non-binding negative control compound
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
Assay Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl
-
96-well qPCR plates
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
Procedure:
-
Preparation of Reagents:
-
Thaw the purified ENL protein on ice. Centrifuge briefly to collect the solution at the bottom of the tube.
-
Prepare a 2x working stock of ENL protein at a final concentration of 4 µM in the assay buffer.
-
Prepare a 100x stock of IN-3 and the control compound in 100% DMSO. For a final assay concentration of 10 µM, this would be a 1 mM stock.
-
Prepare a 20x working stock of SYPRO Orange dye by diluting the 5000x stock 1:250 in assay buffer. Protect from light.
-
-
Assay Setup (per well of a 96-well plate):
-
In each well, add 10 µL of the 2x ENL protein stock (final concentration will be 2 µM).
-
Add 0.5 µL of the 100x compound stock (IN-3, control, or DMSO for the "protein alone" condition).
-
Add 5 µL of the 20x SYPRO Orange dye stock (final concentration will be 5x).
-
Add 4.5 µL of assay buffer to bring the final volume to 20 µL.
-
Seal the plate securely with an optically clear adhesive film.
-
Centrifuge the plate briefly to mix the components and remove any air bubbles.
-
-
Data Acquisition:
-
Place the 96-well plate into the real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis.
-
The temperature should be ramped from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Set the instrument to acquire fluorescence readings at every 0.5°C increment.
-
-
Data Analysis:
-
Export the fluorescence data as a function of temperature.
-
Plot the negative first derivative of the fluorescence with respect to temperature (-dF/dT). The peak of this curve corresponds to the melting temperature (Tm).
-
Calculate the average Tm and standard deviation for each condition (ENL alone, ENL + IN-3, ENL + control).
-
Determine the thermal shift (ΔTm) by subtracting the average Tm of the "ENL alone" condition from the average Tm of the compound-treated conditions.
-
Conclusion
Thermal shift assays provide a robust and efficient method for validating the direct engagement of small molecule inhibitors with their protein targets. The significant positive shift in the melting temperature of ENL in the presence of IN-3, as demonstrated in this guide, confirms a direct binding interaction. This on-target validation is a critical piece of evidence in the preclinical development of targeted therapies like ENL inhibitors. The detailed protocol and workflows provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
A Comparative Guide to ENL Inhibitors in Acute Myeloid Leukemia Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The Eleven-Nineteen Leukemia (ENL) protein, an epigenetic "reader" of acetylated histones, has emerged as a critical dependency for the survival and proliferation of specific subtypes of Acute Myeleloid Leukemia (AML), particularly those with MLL-rearrangements (MLL-r) or NPM1-mutations (NPM1c). Inhibition of the ENL YEATS domain, which is responsible for recognizing acetylated lysine on histones, represents a promising therapeutic strategy. This guide provides a comparative analysis of key ENL inhibitors that have been evaluated in clinically relevant AML patient-derived xenograft (PDX) models, offering a snapshot of their preclinical efficacy and mechanisms of action.
Mechanism of Action: Disrupting Oncogenic Transcription
ENL plays a pivotal role in leukemogenesis by linking histone acetylation to the transcriptional machinery. It binds to acetylated histone H3 tails via its YEATS domain, an interaction that helps recruit essential co-activators like the Super Elongation Complex (SEC) and DOT1L to the promoters of key oncogenes, such as HOXA9, MYB, and MYC. This recruitment drives the expression of genes critical for leukemia cell proliferation and survival. Small-molecule ENL inhibitors function by competitively binding to the YEATS domain, displacing ENL from chromatin.[1][2][3] This action disrupts the downstream recruitment of transcriptional machinery, leading to the suppression of oncogenic gene expression, cell differentiation, and ultimately, blocking leukemia progression.[1][4]
Comparative Performance of ENL Inhibitors in AML PDX Models
The following tables summarize the in vivo efficacy of three notable ENL inhibitors—TDI-11055, SR-C-107 (R), and the dual ENL/FLT3 inhibitor GB3226—in AML PDX models. These models, which involve transplanting patient tumor cells into immunodeficient mice, are considered highly clinically relevant for preclinical drug evaluation.[5][6]
Table 1: ENL Inhibitor Characteristics and Efficacy
| Inhibitor | Target(s) | Administration | AML Subtypes | Key In Vivo Efficacy |
| TDI-11055 | ENL YEATS Domain | Oral | MLL-rearranged, NPM1-mutated | Blocks disease progression and significantly extends survival in PDX models.[1][4][7] |
| SR-C-107 (R) | ENL YEATS Domain | Oral | MLL-fusion | Significantly improved survival and marked reduction in AML burden in xenografted mice.[8][9] |
| GB3226 | ENL YEATS, FLT3 | Oral | MLL-r, NPM1m, FLT3+ | Induced rapid tumor regression and significantly prolonged survival in xenograft models.[10][11] |
Table 2: Quantitative In Vivo Performance Data in Xenograft Models
| Inhibitor | Model | Dosage | Outcome |
| TDI-11055 | MLL-r AML PDX | 100 mg/kg, oral, twice daily | Treatment led to a significant reduction in leukemia burden and prolonged survival compared to vehicle.[12] |
| SR-C-107 (R) | MLL-fusion AML Xenograft (MV4;11 cells) | 200 mg/kg | Demonstrated significant tumor growth inhibition (49.5% after 8 days).[8] |
| Inhibitor 13 * | MLL-fusion AML Xenograft (MV4;11 cells) | 400 mg/kg | Significantly improved survival, with a 33.3% increase in median survival (from 15 to 20 days).[8] |
| GB3226 | AML Xenograft | Not specified | Reported superior efficacy compared to both FLT3 and menin inhibitors in animal models.[10][11] |
*Inhibitor 13 is the parent compound from which SR-C-107 (R) was optimized.
Experimental Methodologies
The successful evaluation of novel therapeutics relies on robust and reproducible preclinical models. The general workflow for testing ENL inhibitors in AML PDX models is outlined below, followed by specific protocols.
1. Establishment of AML Patient-Derived Xenograft (PDX) Models [5][6][13]
-
Patient Samples: Primary AML patient specimens (bone marrow or peripheral blood) are obtained with informed consent. For frozen samples, vials are thawed rapidly in a 37°C water bath.
-
Cell Preparation: Mononuclear cells are isolated. To improve viability, cells are filtered through a 40 µm cell strainer to remove clumps and then resuspended in a suitable medium like PBS with 0.25% FBS.[13]
-
Xenotransplantation: Immunodeficient mice, typically NOD-scid IL2Rgamma-null (NSG) mice, are used as hosts.[14] A suspension of 0.5-1.0 x 10^6 viable patient cells in ~150-200 µL of sterile saline or PBS is injected via the tail vein.[15][16]
-
Engraftment Monitoring: Starting 3-4 weeks post-injection, peripheral blood is collected weekly to monitor for the presence of human AML cells. Engraftment is confirmed by flow cytometry, gating for human CD45+ (hCD45+) cells. A threshold of 5-15% hCD45+ cells often indicates successful engraftment.[5][16]
2. Drug Administration and Efficacy Assessment
-
Treatment Initiation: Once engraftment is confirmed, mice are randomized into treatment and vehicle control groups.
-
Inhibitor Formulation and Dosing: Orally bioavailable inhibitors like TDI-11055 are typically formulated in a vehicle such as 0.5% methylcellulose. Dosing is administered via oral gavage, often once or twice daily, at concentrations determined by pharmacokinetic studies (e.g., 100-200 mg/kg).[12]
-
Monitoring Disease Progression: Leukemia burden is monitored throughout the study. This can be done by serial peripheral blood sampling and flow cytometry for hCD45+ cells or, if cells are engineered to express luciferase, through whole-body bioluminescence imaging (BLI).[15]
-
Endpoint Analysis: The primary endpoint is often overall survival. At the end of the study or when humane endpoints are reached, mice are euthanized. Bone marrow and spleen are harvested to determine the final leukemia burden.[2]
Comparative Summary
The development of potent, selective, and orally bioavailable ENL inhibitors marks a significant advancement in targeting epigenetic dependencies in AML.
References
- 1. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prioritization of Eleven-Nineteen-Leukemia Inhibitors as Orally Available Drug Candidates for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Galecto to Highlight GB3226 Program at ASH 2025 | Galecto [ir.galecto.com]
- 11. Galecto Shifts Focus to Oncology with Acquisition of Dual ENL-YEATS/FLT3 Inhibitor for AML Treatment [trial.medpath.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 15. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Takedown of a Key Cancer Driver: ENL IN-3 and BET Inhibitors Join Forces
A promising strategy in cancer therapy involves the combination of targeted agents to enhance efficacy and overcome resistance. This guide explores the synergistic effects of ENL IN-3, a potent inhibitor of the epigenetic reader protein Eleven-Nineteen Leukemia (ENL), with chemotherapy agents, particularly BET (Bromodomain and Extra-Terminal domain) inhibitors. The combination of ENL IN-3 and the BET inhibitor JQ1 has demonstrated a significant synergistic effect in suppressing the expression of the MYC oncogene, a critical driver in various cancers, including acute myeloid leukemia (AML).
The ENL protein, through its YEATS domain, plays a crucial role in the transcriptional regulation of key oncogenes. By inhibiting ENL, ENL IN-3 disrupts this process, leading to a reduction in the expression of cancer-promoting genes. Similarly, BET inhibitors like JQ1 work by targeting BRD4, another epigenetic reader protein essential for MYC transcription. The concurrent inhibition of both ENL and BRD4 results in a more profound and sustained suppression of MYC, leading to enhanced anti-leukemic activity.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between ENL IN-3 (referred to as compound 28 in the primary literature) and the BET inhibitor JQ1 has been evaluated in leukemia cell lines. The data demonstrates that the combination is more effective at reducing the viability of cancer cells than either agent alone.
| Compound/Combination | Cell Line | IC50 (μM) | Effect on MYC Expression | Reference |
| ENL IN-3 (Compound 28) | MV4-11 | 4.8 | Downregulation | [1] |
| ENL IN-3 (Compound 28) | MOLM-13 | 8.3 | Downregulation | [1] |
| SGC-iMLLT (Reference ENL Inhibitor) | MV4-11 | ~35 | Moderate Downregulation | [1] |
| SGC-iMLLT (Reference ENL Inhibitor) | MOLM-13 | ~75 | Moderate Downregulation | [1] |
| ENL IN-3 + JQ1 | MOLM-13 | Not explicitly quantified, but showed more effective MYC downregulation than either agent alone. | Significant Downregulation | [1] |
Mechanism of Synergistic Action
The synergy between ENL IN-3 and JQ1 stems from their complementary roles in regulating the transcription of the MYC oncogene. ENL and the BET protein BRD4 are both critical "readers" of the epigenetic code on chromatin, and their presence at the MYC gene is essential for its high-level expression in cancer cells.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the synergistic effects of ENL IN-3 and JQ1.
Cell Viability Assay
-
Cell Lines: Human acute myeloid leukemia cell lines, such as MV4-11 and MOLM-13, are commonly used.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of ENL IN-3, JQ1, or the combination of both for a specified period (e.g., 72 hours).
-
Data Analysis: Cell viability is assessed using a commercial assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. Synergy is typically quantified using the combination index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Western Blot Analysis for MYC Expression
-
Procedure: Leukemia cells are treated with ENL IN-3, JQ1, or the combination for a defined time (e.g., 24-48 hours). Cells are then lysed, and protein concentrations are determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the MYC protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative levels of MYC protein expression.
Experimental Workflow
The general workflow for assessing the synergistic effects of ENL IN-3 and other chemotherapy agents is outlined below.
References
Independent Validation of Published ENL Inhibitor Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on small-molecule inhibitors targeting the Eleven-Nineteen Leukemia (ENL) protein. The data presented is based on independent validation studies and aims to equip researchers with the necessary information to evaluate and select compounds for further investigation.
Mechanism of Action of ENL and its Inhibition
ENL is a crucial protein involved in the regulation of gene transcription. It functions as a "reader" of histone acetylation, specifically recognizing acetylated lysine residues on histone tails through its YEATS domain.[1][2] This recognition is a key step in recruiting the Super Elongation Complex (SEC) to gene promoters, which in turn promotes transcriptional elongation.[1][3] In certain cancers, particularly acute myeloid leukemia (AML), ENL is hijacked to drive the expression of oncogenes, making it a promising therapeutic target.[2][4]
Small-molecule inhibitors of ENL primarily target the YEATS domain, preventing it from binding to acetylated histones.[5][6][7] This disruption blocks the recruitment of the transcriptional machinery and leads to the suppression of cancer-driving genes, ultimately inhibiting cancer cell growth and promoting differentiation.[7][8]
Quantitative Comparison of ENL Inhibitors
The following table summarizes the in vitro potency of several published ENL inhibitors against the ENL YEATS domain. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower value indicates a more potent compound.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 11 | ENL YEATS Domain | AlphaScreen | < 100 | [5] |
| 24 | ENL YEATS Domain | AlphaScreen | < 100 | [5] |
| 7 | ENL YEATS Domain | AlphaScreen | < 2000 | [5] |
| SR-0813 | ENL/AF9 YEATS Domain | HTRF | 25 | [7] |
| TDI-11055 | ENL/AF9 YEATS Domain | Not Specified | Potent (details in ref) | [8][9] |
| GB3226 | ENL-YEATS and FLT3 | Not Specified | Potent (details in ref) | [10][11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
High-Throughput Screening (HTS) for ENL YEATS Domain Inhibitors
A common method to identify novel ENL inhibitors is through high-throughput screening of small-molecule libraries.
-
Principle: The assay is designed to detect compounds that disrupt the interaction between the ENL YEATS domain and an acetylated histone H3 peptide.
-
Methodology:
-
Recombinant ENL YEATS domain and a biotinylated acetylated histone H3 peptide are incubated in microtiter plates.
-
Streptavidin-coated donor beads and nickel-chelate acceptor beads are added. In the absence of an inhibitor, the interaction between the YEATS domain and the histone peptide brings the donor and acceptor beads into proximity, generating a signal (e.g., AlphaScreen™).
-
Test compounds are added to the wells. Inhibitors that disrupt the ENL-histone interaction will lead to a decrease in the signal.
-
Hits are identified as compounds that cause a significant reduction in the signal.
-
Cell-Based Assays for On-Target Activity
To confirm that the identified inhibitors work in a cellular context, their effect on ENL target gene expression and leukemia cell growth is assessed.
-
Methodology:
-
Leukemia cell lines known to be dependent on ENL (e.g., MV4;11, MOLM13) are treated with varying concentrations of the inhibitor.[5]
-
Gene Expression Analysis: After a defined incubation period, RNA is extracted, and the expression levels of known ENL target genes (e.g., MYC, HOXA9) are measured using quantitative real-time PCR (qRT-PCR).[7] A decrease in the expression of these genes indicates on-target activity.
-
Cell Viability/Proliferation Assay: The effect of the inhibitor on cell growth is measured using assays such as MTT or CellTiter-Glo®. A reduction in cell viability indicates an anti-leukemic effect.
-
Visualizing Pathways and Workflows
Caption: ENL signaling pathway and point of inhibition.
Caption: A typical workflow for discovering and validating ENL inhibitors.
References
- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Selective Small-Molecule Inhibitors for the ENL YEATS Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Galecto to Highlight GB3226 Program at ASH 2025 | INN [investingnews.com]
- 11. gurufocus.com [gurufocus.com]
In-vivo comparison of oral vs. intravenous administration of ENL inhibitors
A Comparative Guide for Researchers in Drug Development
The development of inhibitors targeting the Eleven-Nineteen Leukemia (ENL) protein, a critical reader of histone acetylation involved in oncogenic gene expression, represents a promising therapeutic avenue for diseases like Acute Myeloid Leukemia (AML). A key consideration in the preclinical and clinical advancement of these inhibitors is their route of administration. This guide provides an objective in-vivo comparison of oral versus intravenous delivery of ENL inhibitors, supported by experimental data from recent studies.
Performance Data Summary
The following tables summarize key pharmacokinetic (PK) parameters for notable ENL inhibitors, comparing their oral and intravenous administration profiles in mouse models.
| Inhibitor | Administration Route | Dose | Half-life (t½) | Max Concentration (Cmax) | Bioavailability (F%) | Vehicle | Animal Model | Reference |
| TDI-11055 | Oral | 100 mg/kg | ~5 hours | - | >100% | Not Specified | Mice | [1][2] |
| SGC-iMLLT | Oral | 100 mg/kg | 0.83 hours | - | - | Not Specified | Mice | [3] |
| Inhibitor 13 | Oral | 20 mg/kg | 0.84 hours | 2,080 ng/mL | 60.9% | Not Specified | Mice | [4] |
| Inhibitor 13 | Intravenous | - | 1.05 hours | 12,058 ng/mL | - | Not Specified | Mice | [4] |
Note: '-' indicates data not specified in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in-vivo studies. Below are the experimental protocols for key assays cited in the development of these ENL inhibitors.
In-Vivo Efficacy Studies in Xenograft Models
-
Animal Models: Studies utilized cell line- and patient-derived xenograft models of MLL-rearranged and NPM1-mutated AML.[5][6]
-
Drug Administration:
-
Monitoring: Disease progression was monitored by tracking tumor volume and overall survival of the treated mice compared to a control group.[7] For leukemia models, engraftment and disease burden can be monitored through bioluminescence imaging or flow cytometry analysis of peripheral blood or bone marrow.
-
Data Analysis: Tumor growth inhibition and extension of survival are key endpoints to determine the in-vivo efficacy of the inhibitors.[7]
Pharmacokinetic (PK) Studies
-
Animal Model: PK studies were typically conducted in mice.[3][4]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of the inhibitor were determined using methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Parameter Calculation: Key PK parameters such as half-life (t½), maximum concentration (Cmax), and oral bioavailability (F%) were calculated from the plasma concentration-time profiles.[4]
Visualizing the Mechanism and Workflow
To better understand the context of ENL inhibition, the following diagrams illustrate the ENL signaling pathway and a typical experimental workflow for evaluating ENL inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Eleven-Nineteen-Leukemia Protein IN-3: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides detailed procedures for the safe handling and disposal of Eleven-Nineteen-Leukemia Protein IN-3 (ENL-IN-3), a potent small molecule inhibitor of the ENL YEATS domain. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
Disclaimer: The following procedures are based on general best practices for handling potent chemical compounds and information available for benzimidazole derivatives. However, it is mandatory to obtain and consult the specific Safety Data Sheet (SDS) for this compound from the supplier, MedChemExpress, before commencing any work with this compound. The information in the SDS will supersede the general guidance provided herein.
Essential Safety and Handling Precautions
Prior to disposal, the proper handling of this compound is paramount to minimize exposure and prevent accidental release.
-
Personal Protective Equipment (PPE): A standard laboratory coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) must be worn at all times when handling the compound, either in solid form or in solution.
-
Ventilation: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Spill Management: In the event of a spill, immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
Quantitative Data Summary
The following table summarizes the available in vitro activity data for this compound, which underscores its potent biological activity and the need for careful handling and disposal.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | ENL YEATS domain | 15.4 nM | [1][2] |
| IC₅₀ | MOLM-13 (Acute Myeloid Leukemia) | 8.3 µM | [1] |
| IC₅₀ | MV4-11 (Acute Myeloid Leukemia) | 4.8 µM | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste.
Step 1: Inactivation of Residual Compound (for solutions)
For dilute aqueous solutions containing this compound, a chemical inactivation step is recommended to reduce its biological activity prior to disposal.
-
Materials:
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH indicator strips
-
-
Procedure:
-
Working in a chemical fume hood, add 1 M NaOH dropwise to the waste solution to raise the pH to >12.
-
Stir the solution at room temperature for at least 2 hours to promote hydrolysis of the compound.
-
Neutralize the solution by adding 1 M HCl dropwise until the pH is between 6 and 8. Verify the pH using indicator strips.
-
Step 2: Waste Collection and Segregation
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and with the full chemical name.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (including the inactivated solution from Step 1) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvents used. For organic solvent solutions, use a designated solvent waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 2894121-83-4
-
The primary hazard(s) as indicated in the SDS (e.g., "Toxic," "Irritant").
-
The date of waste generation.
-
-
Store the sealed and labeled waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
Step 4: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a completed hazardous waste disposal form, including all necessary information about the waste stream.
Experimental Protocol: Safe Handling and Solution Preparation
This protocol outlines the steps for safely preparing a stock solution of this compound for experimental use.
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, gloves).
-
Ensure the chemical fume hood is operational.
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of solid this compound to the tube using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to the microcentrifuge tube to achieve the desired stock solution concentration.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
-
Storage:
-
Label the stock solution container with the chemical name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) as specified by the supplier.
-
-
Cleanup:
-
Wipe down the balance and work area inside the fume hood with a damp cloth.
-
Dispose of all contaminated disposable materials (weighing paper, pipette tips, etc.) in the designated hazardous waste container.
-
Visual Guidance
Diagram 1: Disposal Decision Workflow for Chemical Waste
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
